SSI-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1875084-68-6 |
|---|---|
Molecular Formula |
C19H21ClN4O3 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
2-[[4-(2-chlorophenoxy)piperidine-1-carbonyl]amino]-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C19H21ClN4O3/c1-21-18(25)13-6-9-22-17(12-13)23-19(26)24-10-7-14(8-11-24)27-16-5-3-2-4-15(16)20/h2-6,9,12,14H,7-8,10-11H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
WGKHWTRLHPIUGS-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of SS-4: A Selective STAT3 Inhibitor for Glioblastoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
SS-4 is a novel, rationally designed small molecule that demonstrates significant potential as a therapeutic agent against glioblastoma (GBM), a highly aggressive and challenging form of brain cancer. The core mechanism of action of SS-4 is its highly selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Specifically, SS-4 prevents the tyrosine phosphorylation of STAT3 at the critical Y705 residue. This inhibition disrupts the canonical STAT3 signaling pathway, which is constitutively active in many GBM tumors and plays a pivotal role in tumor cell proliferation, survival, and gene expression. In vitro and in vivo studies have shown that SS-4's targeted action leads to decreased expression of STAT3-promoted genes, an increase in STAT3-repressed genes, induction of apoptosis, and a potent reduction in GBM tumor growth.[1][2][3]
Introduction to STAT3 Signaling in Glioblastoma
Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that, upon activation, plays a crucial role in relaying signals from cytokines and growth factors to the nucleus, where it modulates the expression of genes involved in fundamental cellular processes such as proliferation, survival, and differentiation. In the context of glioblastoma, the STAT3 signaling pathway is frequently found to be constitutively active, contributing significantly to tumorigenesis and poor patient prognosis.[1][2] This aberrant activation makes STAT3 an attractive and critical target for therapeutic intervention in GBM.
Core Mechanism of Action of SS-4
The primary mechanism of action of SS-4 is the selective inhibition of STAT3 activation. This is achieved by specifically preventing the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue.[1][2][3]
Key mechanistic steps include:
-
Binding to STAT3: SS-4 was computationally designed to interact specifically with the STAT3 protein.
-
Inhibition of Y705 Phosphorylation: The binding of SS-4 to STAT3 sterically hinders or allosterically prevents the phosphorylation of the Y705 residue by upstream kinases (e.g., JAKs, Src).
-
Prevention of Dimerization: Phosphorylation at Y705 is a prerequisite for the formation of STAT3 homodimers through reciprocal SH2 domain interactions. By blocking this phosphorylation, SS-4 effectively prevents STAT3 dimerization.
-
Inhibition of Nuclear Translocation: Only dimerized STAT3 can translocate to the nucleus. Consequently, SS-4's action sequesters STAT3 in the cytoplasm.
-
Altered Gene Expression: With nuclear translocation blocked, STAT3 cannot bind to the promoter regions of its target genes. This leads to:
-
Induction of Apoptosis and Inhibition of Proliferation: The net effect of these changes in gene expression is the induction of programmed cell death (apoptosis) and a potent inhibition of cell proliferation in GBM cells.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of SS-4 action on the STAT3 signaling pathway.
Quantitative Data Summary
The efficacy of SS-4 has been quantified in preclinical studies, demonstrating its potency against glioblastoma cell lines.
| Parameter | Cell Lines | Value | Reference |
| IC₅₀ | MT330, LN229 (GBM) | ~100 nM | [1] |
Experimental Protocols
The mechanism of action of SS-4 was elucidated through a series of key experiments. Detailed methodologies are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of SS-4 on the viability and proliferation of GBM cells.
-
Cell Seeding: Human glioblastoma cell lines (e.g., MT330, LN229) are seeded into 96-well plates at a density of 5,000 cells per well in a final volume of 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: A stock solution of SS-4 in DMSO is serially diluted in culture medium to achieve a range of final concentrations (e.g., 10 nM to 10 µM). The medium in the wells is replaced with 100 µL of medium containing the various concentrations of SS-4 or vehicle control (DMSO).
-
Incubation: Cells are incubated with the compound for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
STAT3 Phosphorylation Assay (Western Blot)
This experiment directly assesses the ability of SS-4 to inhibit the phosphorylation of STAT3 at Y705.
-
Cell Culture and Treatment: GBM cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with SS-4 at various concentrations (e.g., 50, 100, 200 nM) or vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Y705). Subsequently, the membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Total STAT3 and a loading control (e.g., GAPDH or β-actin) are also probed on the same or parallel blots to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Validation of Y705-Phosphorylation Dependence
This set of experiments confirms that the antiproliferative and apoptotic effects of SS-4 are specifically dependent on its ability to inhibit p-STAT3 at Y705.[1]
Caption: Experimental logic for validating SS-4's target specificity.
In Vivo Glioblastoma Xenograft Model
This protocol is used to evaluate the efficacy of SS-4 in a living organism.
-
Cell Preparation: Human GBM cells (e.g., LN229) are harvested, washed, and resuspended in sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells per 5 µL.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Intracranial Implantation: Mice are anesthetized, and their heads are secured in a stereotactic frame. A small burr hole is drilled into the skull at precise coordinates corresponding to the desired brain region (e.g., the striatum). The GBM cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe.
-
Tumor Growth and Monitoring: Tumor growth is monitored non-invasively, for example, by bioluminescence imaging if cells express luciferase, or by MRI. Animal well-being and body weight are monitored regularly.
-
Treatment Administration: Once tumors are established (e.g., 7-10 days post-implantation), mice are randomized into treatment and control groups. SS-4 is formulated in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline) and administered to the treatment group (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Efficacy Assessment: Treatment continues for a defined period (e.g., 21-28 days). The primary endpoint is typically overall survival. Tumor size, as measured by imaging, can be a secondary endpoint. At the end of the study, brains are harvested for histological and immunohistochemical analysis to confirm tumor reduction and target modulation (e.g., reduced p-STAT3 levels).
Conclusion
SS-4 is a potent and highly selective small molecule inhibitor of STAT3. Its mechanism of action is centered on the specific inhibition of STAT3 tyrosine 705 phosphorylation, a critical step in the activation of this oncogenic signaling pathway. By preventing STAT3 dimerization and nuclear translocation, SS-4 effectively modulates the expression of key genes involved in cell proliferation and survival, leading to the induction of apoptosis in glioblastoma cells. The preclinical data, including a low nanomolar IC₅₀ and significant in vivo efficacy, strongly support the continued development of SS-4 as a promising targeted therapy for glioblastoma.
References
The Discovery and Synthesis of SSI-4: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SSI-4, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, and its upregulation is implicated in numerous diseases, including metabolic disorders and various cancers, making it a compelling therapeutic target. This document details the innovative computational discovery process of this compound, presents its key quantitative data, outlines detailed experimental methodologies for its evaluation, and visualizes its mechanism of action and the experimental workflows.
Discovery of this compound: A Computational Approach
This compound was identified through a sophisticated, computation-based drug discovery strategy, moving beyond the limitations of traditional high-throughput screening. This "bottom-up" design platform enabled the rational design of novel small molecules with high predicted affinity for the SCD1 enzyme.[1]
The discovery workflow involved two primary stages:
-
Scaffold-Hopping Generation: This process began with known SCD1 inhibitors to generate a diverse library of novel chemical scaffolds. This approach aimed to identify new core structures with potentially improved properties.
-
Quantitative Structure-Activity Relationship (QSAR) Pharmacophore Shape Matching: The generated scaffolds were then subjected to QSAR modeling. This step identified the key chemical features and spatial arrangements required for potent SCD1 inhibition, leading to the selection and refinement of promising candidates.
This compound emerged from this in-silico screening as a lead compound with potent anti-tumor activity and a favorable pharmacokinetic profile.[1]
References
Preliminary In Vitro Studies of SSI-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of SSI-4, a novel and potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). The document details the compound's mechanism of action, summarizes key quantitative data from various assays, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a clinical-grade small molecule inhibitor targeting Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in lipid metabolism responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] By inhibiting SCD1, this compound disrupts lipid homeostasis within cancer cells, leading to an accumulation of SFAs. This accumulation induces significant cellular stress, particularly within the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis (programmed cell death).[2][3] This mechanism of action makes this compound a promising candidate for cancer therapy, particularly for malignancies that exhibit a high dependency on de novo fatty acid synthesis.
Quantitative Data Presentation
The in vitro potency of this compound has been evaluated through various enzymatic and cell-based assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Enzymatic Potency of this compound
| Parameter | Value | Assay Type |
| IC50 | 1.9 nM | SCD1 Enzymatic Inhibition Assay |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| Various HCC cell lines | Hepatocellular Carcinoma | 1-50 | Cytotoxicity Assay |
| K562 | Acute Myeloid Leukemia | Sensitive (exact IC50 not specified) | Cytotoxicity Assay |
| MOLM-13 | Acute Myeloid Leukemia | Sensitive (exact IC50 not specified) | Cytotoxicity Assay |
| MV-4-11 | Acute Myeloid Leukemia | Sensitive (exact IC50 not specified) | Cytotoxicity Assay |
| OCI-AML3 | Acute Myeloid Leukemia | Resistant | Cytotoxicity Assay |
| THP-1 | Acute Myeloid Leukemia | Resistant | Cytotoxicity Assay |
| HL-60 | Acute Myeloid Leukemia | Resistant | Cytotoxicity Assay |
| Kasumi-1 | Acute Myeloid Leukemia | Resistant | Cytotoxicity Assay |
| TF-1 | Acute Myeloid Leukemia | Resistant | Cytotoxicity Assay |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the activity of this compound.
SCD1 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of SCD1.
Principle: The assay measures the conversion of a radiolabeled saturated fatty acid substrate (e.g., [14C]stearic acid) to its monounsaturated product (e.g., [14C]oleic acid) by SCD1 present in microsomal preparations. A reduction in the formation of the monounsaturated product in the presence of this compound indicates enzymatic inhibition.[4]
Protocol:
-
Microsome Preparation: Prepare microsomes from cells or tissues expressing SCD1.
-
Reaction Mixture: In a reaction tube, combine the microsomal preparation, a radiolabeled substrate such as [14C]stearic acid, a source of reducing equivalents (e.g., NADH or NADPH), and varying concentrations of this compound or a vehicle control.
-
Incubation: Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 37°C).
-
Reaction Termination and Lipid Extraction: Stop the reaction and extract the total lipids from the mixture.
-
Saponification and Separation: Saponify the extracted lipids to release the fatty acids. Separate the radiolabeled stearic acid and oleic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification: Quantify the radioactivity in the stearic acid and oleic acid peaks using a radioisotope detector.
-
Data Analysis: Calculate the percentage of SCD1 inhibition at each this compound concentration and determine the IC50 value.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: Various methods can be employed, such as the MTT or LDH assay. The MTT assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.[5][6]
Protocol (MTT Assay Example):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or vehicle control. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each this compound concentration and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-eIF2α, ATF4, CHOP) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway initiated by this compound.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of PERK-eIF2α-ATF4-CHOP axis triggered by excessive ER stress contributes to lead-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. taglus.com [taglus.com]
In Vivo Efficacy and Mechanisms of SSI-4, a Novel Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor, in Animal Models
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of SSI-4, a potent and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a critical enzyme in lipid metabolism, and its inhibition has emerged as a promising therapeutic strategy in oncology and other diseases.[1] This document summarizes key preclinical data from various animal models, details experimental protocols, and illustrates relevant biological pathways and workflows.
Core Concepts and Mechanism of Action
Stearoyl-CoA Desaturase 1 is a key enzyme that catalyzes the rate-limiting step in the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] MUFAs are essential components of cell membranes, signaling molecules, and energy stores. Many cancer cells exhibit a heightened dependence on de novo lipogenesis, making SCD1 a compelling therapeutic target.[3]
This compound is a novel, clinical-grade, orally bioavailable small molecule inhibitor of SCD1.[3][4][5] By blocking the activity of SCD1, this compound disrupts lipid metabolism in cancer cells, leading to a variety of downstream effects including the induction of endoplasmic reticulum (ER) stress, inhibition of cell proliferation, and induction of apoptosis.[6][7]
Below is a diagram illustrating the mechanism of action of SCD1 and its inhibition by this compound.
In Vivo Efficacy of this compound in Animal Models
This compound has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. The following tables summarize the quantitative data from these in vivo studies.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft and Patient-Derived Xenograft (PDX) Models
| Cancer Type | Animal Model | Tumor Model | This compound Dose | Route of Administration | Key Findings |
| Hepatocellular Carcinoma (HCC) | Nude Mice | Patient-Derived Xenograft (PDTX#1) | 10 mg/kg | Oral Gavage | Suppressed tumor growth, synergistic effect with sorafenib (B1663141).[6] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Not Specified | Patient-Derived Xenograft (PDX) | Not Specified | Oral | Potent anti-tumor activity.[3][4] |
| Acute Myeloid Leukemia (AML) | NBSGW Mice | MV-4-11 Xenograft | 10 mg/kg or 30 mg/kg | Oral | Induced anti-leukemic effects.[5] |
| Acute Myeloid Leukemia (AML) | NBSGW Mice | Patient-Derived Xenograft (PDX) | 10 mg/kg | Oral | Reduced leukemic burden in the bone marrow.[8] |
| Glioblastoma (GBM) | Not Specified | Intracranial Tumor Xenografts | Not Specified | Not Specified | Markedly reduced tumor growth.[9] |
Table 2: Pharmacodynamic Effects of this compound in Animal Models
| Parameter | Animal Model | This compound Dose | Key Findings |
| Desaturation Index | Mice | 1 mg/kg | 55% reduction in the desaturation index.[10] |
| Desaturation Index | Mice | 10 mg/kg and 30 mg/kg | 85% reduction in the desaturation index.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following sections outline the protocols used in key experiments with this compound.
-
Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with sorafenib in a patient-derived xenograft model of HCC.[6]
-
Animal Model: Nude mice.[6]
-
Tumor Model: Patient-derived tumor xenograft (PDTX#1) with high SCD1 expression.[6]
-
Drug Formulation and Administration:
-
Efficacy Assessment:
-
Objective: To assess the anti-leukemic effects of this compound in humanized xenograft models of AML.[5][8]
-
Tumor Model:
-
Drug Formulation and Administration:
-
Efficacy and Toxicity Assessment:
The following diagram illustrates a general experimental workflow for an in vivo efficacy study of this compound.
Pharmacokinetics and Toxicology
This compound has demonstrated excellent oral bioavailability in preclinical models.[3][4] In terms of toxicology, a favorable general toxicity profile has been observed in animal studies.[5] Mild and transient side effects, including hair loss and eye dryness, have been reported, which are common class-related side effects for SCD1 inhibitors.[5][10] Importantly, studies in mice have shown that this compound does not have significant hematopoietic toxicity, with negligible effects on peripheral blood counts and hematopoietic progenitor compartments.[8]
Conclusion
The preclinical data available for this compound strongly support its continued development as a therapeutic agent, particularly in oncology. Its potent in vivo anti-tumor efficacy, favorable pharmacokinetic profile, and manageable toxicity make it a promising candidate for clinical investigation. Future studies should continue to explore its efficacy in a broader range of cancer models, investigate mechanisms of resistance, and identify optimal combination strategies to maximize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Stearoyl-CoA Desaturase-Mediated Monounsaturated Fatty Acid Availability Supports Humoral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repozitorij.mef.unizg.hr [repozitorij.mef.unizg.hr]
- 6. hub.hku.hk [hub.hku.hk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SS-4 is a highly selective small molecule inhibitor of STAT3 tyrosine phosphorylation that potently inhibits GBM tumorigenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Pharmacokinetics and Pharmacodynamics of SSI-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSI-4 is a novel, potent, and selective small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. Upregulation of SCD1 is implicated in various pathologies, including cancer, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, detailed experimental methodologies, and an exploration of its mechanism of action through key cellular signaling pathways. This compound has demonstrated a favorable pharmacokinetic profile with excellent oral bioavailability and potent anti-tumor activity in preclinical models. Its mechanism of action is primarily driven by the induction of endoplasmic reticulum (ER) stress and the Unfolded Protein Response (UPR) through the inhibition of SCD1. This document serves as a core resource for researchers and professionals involved in the development of SCD1 inhibitors for therapeutic applications.
Pharmacokinetics
This compound has been shown to possess a favorable pharmacokinetic profile, including excellent oral bioavailability. While specific quantitative parameters from comprehensive pharmacokinetic studies are not publicly available, preclinical studies in mouse models provide foundational data on its behavior in vivo.
Preclinical Pharmacokinetic Data
The following table summarizes the available pharmacokinetic information for this compound. It is important to note that detailed parameters such as Cmax, Tmax, AUC, and elimination half-life have not been disclosed in the primary literature.
| Parameter | Value/Information | Species | Administration Route | Source |
| Dose | 300 mg/kg | Mouse | Oral | [1] |
| Bioavailability | Excellent (exact % not specified) | Not Specified | Oral | [1] |
| Cmax | Data not available | - | - | - |
| Tmax | Data not available | - | - | - |
| AUC | Data not available | - | - | - |
| Half-life (t½) | Data not available | - | - | - |
| Toxicity | Minimal changes in body weight (<10%) in male mice at 300 mg/kg daily for one week. No significant changes in female mice at tested doses. No abnormalities in liver enzymes were found. | Mouse | Oral | [1] |
Pharmacodynamics
The pharmacodynamic effects of this compound are centered on its potent and selective inhibition of SCD1. This inhibition disrupts lipid homeostasis, leading to a cascade of cellular events that are particularly detrimental to cancer cells.
In Vitro Potency
The inhibitory activity of this compound against SCD1 has been quantified through enzymatic assays.
| Parameter | Value | Assay Type | Source |
| IC50 | 0.6 nM | Murine liver SCD1 enzymatic assay | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting SCD1, which catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). The disruption of this process leads to an accumulation of SFAs, which in turn induces ER stress and activates the Unfolded Protein Response (UPR). One of the key arms of the UPR activated by this process is the PERK pathway.
Experimental Protocols
This section outlines the key methodologies used in the preclinical evaluation of this compound.
In Vitro SCD1 Enzymatic Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SCD1.
Methodology:
-
Enzyme Source: SCD1 protein is extracted from murine liver.
-
Substrate: Stearoyl-CoA is used as the substrate for the enzymatic reaction.
-
Inhibitor Preparation: this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Reaction: The SCD1 enzyme is incubated with the substrate and varying concentrations of this compound.
-
Quantification: The conversion of stearoyl-CoA to oleoyl-CoA is quantified using Liquid Chromatography-Mass Spectrometry (LC/MS).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Animal Model: Athymic nude mice are used as the host for tumor xenografts.
-
Cell Line: A human cancer cell line with known SCD1 expression (e.g., A498 clear cell renal cell carcinoma) is used.
-
Tumor Implantation: The cancer cells are subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose (e.g., 300 mg/kg) daily. The control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the this compound treated group to the vehicle-treated group.
Conclusion
This compound is a promising SCD1 inhibitor with demonstrated preclinical efficacy. Its potent enzymatic inhibition, favorable pharmacokinetic properties, and clear mechanism of action through the induction of ER stress make it a strong candidate for further development as a cancer therapeutic. This guide provides a foundational summary of the currently available data. Further studies are warranted to fully elucidate its pharmacokinetic profile in different species and to explore its full therapeutic potential in various cancer types.
References
An In-depth Technical Guide to the Identification and Validation of SSI-4 as a Stearoyl-CoA Desaturase 1 (SCD1) Inhibitor
This guide provides a comprehensive overview of the target identification, validation, and mechanism of action for SSI-4, a clinical-grade inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways and workflows.
Target Identification: Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, responsible for catalyzing the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). This process is fundamental for the synthesis of complex lipids such as triglycerides and phospholipids, which are essential for maintaining cell membrane fluidity, energy storage, and signal transduction.
A growing body of evidence has implicated the dysregulation and overexpression of SCD1 in a range of pathologies, including metabolic diseases like obesity and diabetes, as well as various forms of cancer.[1] Increased fatty acid metabolism is a recognized hallmark of oncogenesis.[2] Unlike normal tissues that primarily rely on the uptake of exogenous free fatty acids, many tumors depend on de novo lipogenesis for their growth and survival.[2] SCD1 overexpression has been observed in numerous aggressive malignancies and is often associated with a poor prognosis.[2][3] Consequently, SCD1 has emerged as a promising therapeutic target for anti-cancer therapies.[1][2][4] this compound has been identified as a novel, potent, and highly specific small molecule inhibitor of SCD1.[1][5]
Target Validation and Preclinical Efficacy of this compound
The validation of SCD1 as a therapeutic target has been substantially supported by preclinical studies involving this compound. These studies have demonstrated the anti-tumor activity of this compound across a broad range of cancer cell lines and in various mouse models, including patient-derived xenograft (PDX) models of clear cell renal cell carcinoma (ccRCC) and in models of acute myeloid leukemia (AML).[2][4]
Pharmacological inhibition of SCD1 with this compound has been shown to effectively impair tumor cell proliferation and induce tumor-specific cellular stress and apoptosis.[2] In vivo studies have demonstrated that this compound can reduce tumor growth and enhance the efficacy of standard chemotherapeutic agents like sorafenib.[6]
The following tables summarize key quantitative data related to the activity and efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell/Assay Type | Reference |
| IC50 | 1.9 nM | SCD1 Enzymatic Inhibition | [7] |
| IC50 | As low as 0.6 nM | Not specified | [2][8] |
| In Vitro Proliferation | >40% decrease | ccRCC cell lines | [9] |
Table 2: In Vivo Dosing Parameters for this compound in Mouse Models
| Parameter | Value | Mouse Model | Reference |
| Dosing Range | 1-20 mg/kg | General | [1] |
| Administration | Oral | ccRCC PDX models | [2] |
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of SCD1's enzymatic activity. This leads to a disruption of lipid homeostasis, characterized by an increased intracellular ratio of SFAs to MUFAs. This accumulation of SFAs triggers a cascade of downstream cellular events that are particularly detrimental to cancer cells.
-
Lipotoxicity and Endoplasmic Reticulum (ER) Stress: The buildup of SFAs induces lipotoxicity and significant stress on the endoplasmic reticulum, activating the Unfolded Protein Response (UPR).[1][10] This sustained ER stress ultimately leads to apoptosis in cancer cells that are highly dependent on de novo lipogenesis.[1][10]
-
Modulation of Oncogenic Signaling: SCD1 activity is interconnected with key cancer-promoting signaling pathways. Inhibition of SCD1 by this compound has been shown to suppress the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[1]
-
Induction of Autophagy: The alteration of cellular lipid composition and the induction of cellular stress by SCD1 inhibition can also trigger autophagy.[1]
-
Enhanced Immunogenicity: Mechanistically, MUFA deprivation in cancer cells leads to ER stress that can activate the adaptive immune response.[10] this compound has been shown to enhance the infiltration of activated T cells into tumors, thereby increasing the immunogenicity of poorly immunogenic tumors and sensitizing them to immune checkpoint inhibitors like anti-PD1 antibodies.[10]
Caption: Mechanism of action of this compound leading to cancer cell death.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used in the validation of this compound as an SCD1 inhibitor.
-
Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of SCD1.
-
Principle: This assay measures the conversion of a radiolabeled saturated fatty acid substrate (e.g., [14C]stearic acid) to its monounsaturated product (e.g., [14C]oleic acid) by SCD1.
-
Procedure:
-
Incubate microsomes containing SCD1 with the radiolabeled substrate, a source of reducing equivalents (NADH or NADPH), and varying concentrations of this compound or a vehicle control.
-
After a defined incubation period, terminate the reaction and extract the total lipids.
-
Saponify the lipids to release the free fatty acids.
-
Separate the radiolabeled stearic acid and oleic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Quantify the radioactivity in the stearic acid and oleic acid peaks using a radioisotope detector to determine the percentage of inhibition.[11]
-
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Procedure:
-
Seed cancer cells (e.g., MOLM-13, MV-4-11, OCI-AML3 for AML) in multi-well plates.[3]
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01–10 µM) or a vehicle control for a specified duration (e.g., 72 hours).[3]
-
Assess cell viability and proliferation using a standard method such as MTS, MTT, or a cell counting assay.
-
For rescue experiments, supplement the media with exogenous oleic acid to confirm that the anti-proliferative effect is specific to SCD1 inhibition.[9]
-
-
Objective: To detect changes in protein expression levels related to the mechanism of action of this compound.
-
Procedure:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for proteins of interest (e.g., markers of ER stress, apoptosis, or components of signaling pathways).
-
Incubate with a corresponding secondary antibody and detect the signal using an appropriate detection system.[11]
-
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Implant human cancer cells subcutaneously into immunodeficient mice (e.g., Athymic Nude or NOD-SCID).
-
Allow the tumors to reach a palpable volume (e.g., 100-150 mm³).[1]
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule to the treatment group.
-
Administer the vehicle solution to the control group.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., 2-3 times per week).[1]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, immunohistochemistry).[1][11]
-
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a potent and specific inhibitor of SCD1, a well-validated therapeutic target in oncology. Its mechanism of action, centered on the disruption of lipid metabolism and the induction of lipotoxic cell stress, provides a clear rationale for its anti-tumor effects. The comprehensive preclinical data, including in vitro and in vivo studies, strongly support the continued development of this compound as a promising therapeutic agent for the treatment of various cancers, both as a monotherapy and in combination with other anti-cancer drugs, including immunotherapy. The detailed protocols and data presented in this guide offer a solid foundation for further research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Novel SCD1 inhibitors for treatment of cancer - John Copland [grantome.com]
- 11. benchchem.com [benchchem.com]
The Role of Suppressor of Cytokine Signaling 4 (SOCS4) in Cellular Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suppressor of Cytokine Signaling 4 (SOCS4), also known as STAT-induced STAT inhibitor 4 (SSI-4), is a critical intracellular protein that plays a pivotal role in the negative feedback regulation of various cellular signaling pathways. As a member of the SOCS family of proteins, SOCS4 is integral in maintaining cellular homeostasis and preventing aberrant signaling that can lead to pathological conditions. This technical guide provides an in-depth exploration of the cellular pathways modulated by SOCS4, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development targeting pathways regulated by SOCS4.
Introduction
The Suppressor of Cytokine Signaling (SOCS) family consists of eight members: Cytokine-Inducible SH2-containing protein (CISH) and SOCS1 through SOCS7. These proteins are characterized by a central SH2 domain, a variable N-terminal region, and a conserved C-terminal SOCS box. SOCS proteins, including SOCS4, are key negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for transmitting signals from a multitude of cytokines and growth factors. Dysregulation of SOCS protein function has been implicated in a variety of diseases, including cancer, inflammatory disorders, and autoimmune diseases.
SOCS4, in particular, has been identified as a modulator of not only the JAK/STAT pathway but also the epidermal growth factor receptor (EGFR) signaling cascade and the nuclear factor-kappa B (NF-κB) pathway. Its mechanism of action primarily involves the ubiquitin-mediated proteasomal degradation of target signaling proteins. This guide will delve into the specifics of these interactions and the experimental evidence that elucidates the function of SOCS4.
Cellular Pathways Modulated by SOCS4
SOCS4 exerts its regulatory effects on several key signaling pathways, contributing to the control of cell growth, proliferation, migration, and immune responses.
The JAK/STAT Signaling Pathway
The canonical function of SOCS proteins is the inhibition of the JAK/STAT pathway. Cytokine binding to its receptor induces the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of target gene expression.
SOCS4 acts as a negative feedback regulator of this pathway. Its expression can be induced by STAT activation. Once expressed, SOCS4 can inhibit signaling through several mechanisms:
-
Binding to phosphorylated receptors: The SH2 domain of SOCS4 can bind to phosphotyrosine residues on activated cytokine receptors, competitively inhibiting the binding of STATs and other signaling molecules.
-
Targeting proteins for degradation: Through its SOCS box, SOCS4 can recruit an E3 ubiquitin ligase complex (containing Elongin B/C and Cullin5) to the signaling complex, leading to the ubiquitination and subsequent proteasomal degradation of JAKs or the cytokine receptors themselves.[1]
Epidermal Growth Factor Receptor (EGFR) Signaling
SOCS4 has been shown to be a negative regulator of the EGFR signaling pathway.[2][3] The expression of SOCS4 can be upregulated following treatment with EGF.[2] SOCS4 inhibits EGFR signaling by promoting the degradation of the phosphorylated EGF receptor. This process is dependent on both the SH2 domain and the SOCS box of SOCS4, suggesting a mechanism involving the recruitment of the E3 ubiquitin ligase complex to the activated receptor, leading to its ubiquitination and subsequent proteasomal degradation.[2][3]
NF-κB Signaling Pathway
Recent studies have implicated SOCS4 in the regulation of the NF-κB signaling pathway. In esophageal squamous cell carcinoma (ESCC), knockdown of SOCS4 was shown to inhibit NF-κB signaling by downregulating the phosphorylation of the p65 subunit.[4] This suggests that in certain cellular contexts, SOCS4 may have a pro-tumorigenic role by promoting NF-κB activity. The precise mechanism by which SOCS4 modulates NF-κB signaling is still under investigation.
Quantitative Data on SOCS4 Function
The following tables summarize key quantitative findings from studies on SOCS4.
| Parameter | Cell/System | Effect of SOCS4 Modulation | Quantitative Value | Reference |
| mRNA Expression | Esophageal Squamous Cell Carcinoma (ESCC) tissues vs. adjacent normal tissues | Upregulation in ESCC tissues | Positive expression: 54.4% in ESCC vs. 25.7% in normal tissues | [4] |
| Cell Viability | Eca-109 (ESCC cell line) | Knockdown of SOCS4 | Decreased cell viability | Statistically significant decrease (P<0.001) |
| Cell Migration | Eca-109 (ESCC cell line) | Knockdown of SOCS4 | Significantly inhibited cell migration | Statistically significant inhibition |
| p65 Phosphorylation | Eca-109 (ESCC cell line) | Knockdown of SOCS4 | Downregulation of phosphorylated p65 | Qualitative decrease observed by Western blot |
| EGFR Expression | Cells expressing SOCS5 (homolog of SOCS4) | Overexpression of SOCS5 | Marked reduction in EGFR expression levels | Qualitative decrease observed by Western blot |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of SOCS4.
Western Blotting for SOCS4 and Phosphorylated Proteins
Objective: To detect the expression levels of total SOCS4 protein and the phosphorylation status of signaling proteins like p65.
Protocol:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for SOCS4, phospho-p65, or total p65 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions
Objective: To determine if SOCS4 physically interacts with target proteins like EGFR or components of the E3 ubiquitin ligase complex.
Protocol:
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for the "bait" protein (e.g., SOCS4 or EGFR) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting as described in Protocol 4.1, using an antibody against the "prey" protein to detect the interaction.
-
In Vitro Ubiquitination Assay
Objective: To determine if SOCS4 can mediate the ubiquitination of a target protein in a cell-free system.
Protocol:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, combine the following components:
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme
-
Recombinant SOCS4-ElonginB-Cullin5 E3 ligase complex
-
The purified substrate protein (e.g., a recombinant fragment of a cytokine receptor)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Termination:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
-
Western Blot Analysis:
-
Analyze the reaction products by Western blotting using an antibody against the substrate protein. A ladder of higher molecular weight bands corresponding to ubiquitinated forms of the substrate indicates a positive result.
-
Conclusion
SOCS4 (this compound) is a multifaceted negative regulator of cellular signaling, with established roles in the JAK/STAT and EGFR pathways and emerging evidence for its involvement in NF-κB signaling. Its primary mechanism of action involves targeting key signaling components for proteasomal degradation through its E3 ubiquitin ligase activity. The dysregulation of SOCS4 has been linked to various diseases, highlighting its potential as a therapeutic target. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further unravel the complexities of SOCS4 function and explore its therapeutic potential. Further investigation into the full spectrum of SOCS4's interacting partners and its precise regulatory mechanisms in different cellular contexts will be crucial for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppressors of cytokine signaling 4 and 5 regulate epidermal growth factor receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOCS4 suppressor of cytokine signaling 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Up-regulation of SOCS4 promotes cell proliferation and migration in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Toxicological Profile of SSI-4: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the landscape of oncological research, the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, SSI-4, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the current toxicological profile of this compound, designed for researchers, scientists, and drug development professionals. The document synthesizes available preclinical data on the safety and tolerability of this compound, outlines key experimental methodologies, and visualizes its impact on cellular signaling pathways.
Executive Summary
This compound is a potent and orally active inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in various cancers. Preclinical evaluations have indicated that this compound possesses a favorable pharmacokinetic and toxicological profile, supporting its advancement toward clinical trials.[1] This guide consolidates the existing, albeit limited, public information on its safety, cytotoxicity, and genotoxicity, alongside detailed protocols for relevant toxicological assays.
Quantitative Toxicological Data
While comprehensive quantitative data from formal toxicology studies remain largely proprietary, the following table summarizes the key inhibitory concentrations of this compound against cancerous cell lines, which indirectly informs its cytotoxic potential. It is crucial to note that cytotoxicity against cancer cells is the intended therapeutic effect, and toxicity against normal cells is a key aspect of the safety profile that is still under detailed investigation.
| Parameter | Cell Line/Model | Value | Reference |
| Inhibitory Concentration (IC50) | Human Liver Cell-derived SCD1 | Low Nanomolar | [1] |
| ccRCC Cell Lines (Proliferation) | >40% decrease at screening concentration | [1] | |
| AML Cell Lines (Cell Death) | Effective at 1 µM - 10 µM | [2] |
Further GLP toxicology studies in dogs are planned to determine the No-Observed-Adverse-Effect-Level (NOAEL), which will be critical in establishing a safe starting dose for human clinical trials.[3][4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the toxicological evaluation of this compound, detailed methodologies for key experiments are provided below. These protocols are based on standard practices in toxicology and are representative of the assays likely employed in the assessment of this compound.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation by measuring the metabolic activity of cells.
Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in both cancerous and normal cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Genotoxicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.
Objective: To evaluate whether this compound can induce gene mutations in specific strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of this compound, a vehicle control, and positive controls in a minimal agar (B569324) medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.[5]
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This method is used to estimate the median lethal dose (LD50) and identify signs of toxicity after a single oral dose.
Objective: To determine the acute oral toxicity of this compound in a rodent model.
Methodology:
-
Animal Model: Use a single sex of a rodent species (e.g., female Sprague-Dawley rats).
-
Dosing: Administer a single oral dose of this compound to one animal. The initial dose is selected based on available data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This sequential dosing continues until the LD50 can be estimated with a specified level of confidence.
-
Necropsy: Conduct a gross necropsy on all animals at the end of the observation period to identify any target organs of toxicity.
Signaling Pathways and Mechanisms of Toxicity
The primary mechanism of action of this compound is the inhibition of SCD1, which leads to an imbalance in saturated fatty acids (SFAs) and monounsaturated fatty acids (MUFAs). This disruption in lipid metabolism is the main driver of its anti-cancer effects and also informs its potential toxicities.
SCD1 Inhibition and Downstream Cellular Effects
Inhibition of SCD1 by this compound triggers a cascade of events within the cell, primarily centered around lipotoxicity and endoplasmic reticulum (ER) stress.[6][7]
Experimental Workflow for Assessing In Vivo Toxicity
The following workflow illustrates a typical process for evaluating the in vivo toxicity of a novel compound like this compound.
Logical Relationship of Genotoxicity Testing
A tiered approach is typically used for genotoxicity testing, starting with in vitro assays and progressing to in vivo studies if necessary.
Conclusion
The available data suggest that this compound is a promising anti-cancer agent with a manageable preclinical safety profile. However, a comprehensive understanding of its toxicological properties awaits the public disclosure of data from formal GLP toxicology studies. The experimental protocols and pathway diagrams presented in this guide offer a framework for interpreting future data and for designing further non-clinical safety studies. As this compound progresses through the drug development pipeline, continued rigorous toxicological assessment will be paramount to ensuring its safe and effective translation to the clinic.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of publication. It is not a substitute for a formal regulatory submission or a comprehensive internal risk assessment.
References
- 1. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Mutagenicity and genotoxicity assessment of a new biopreservative product rich in Enterocin AS-48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Novel SCD1 inhibitors for treatment of cancer - John Copland [grantome.com]
The Interplay Between Stearoyl-CoA Desaturase-1 (SCD1) and the Endocannabinoid System: A Technical Guide Focused on the SCD1 Inhibitor SSI-4
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism, has emerged as a significant modulator of the endocannabinoid system (ECS). This technical guide delineates the intricate relationship between SCD1 and the ECS, with a specific focus on SSI-4, a potent and selective SCD1 inhibitor. The primary mechanism connecting these two systems involves the regulation of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). Monounsaturated fatty acids (MUFAs), the products of SCD1 activity, act as endogenous inhibitors of FAAH. Consequently, inhibition of SCD1, as exemplified by the action of this compound, is anticipated to decrease MUFA production, thereby disinhibiting FAAH, leading to lower systemic levels of anandamide. This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on relevant inhibitors, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this interaction for research and drug development purposes.
Data Presentation: Quantitative Analysis of SCD1 Inhibitors
The following tables summarize the in vitro potency of this compound and other relevant SCD1 inhibitors. While direct quantitative data on the effect of this compound on endocannabinoid levels is not yet published, data from studies using the SCD1 inhibitor A939572 provides critical insight into the expected pharmacodynamic effects.
Table 1: In Vitro Potency of Selected SCD1 Inhibitors
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | SCD1 | 1.9 | Not Specified | [1] |
| A939572 | SCD1 | <4 | Murine | [1] |
| A939572 | SCD1 | 37 | Human | [1] |
| MF-438 | SCD1 | 2.3 | Rat | [1] |
Table 2: In Vivo Effects of the SCD1 Inhibitor A939572 on the Endocannabinoid System in a High-Fat Diet (HFD) Mouse Model
| Treatment Group | Hepatic FAAH Activity | Hepatic Anandamide (AEA) Levels |
| Standard Diet | Normal | Normal |
| High-Fat Diet (HFD) | Decreased | Increased |
| HFD + A939572 (5 mg/kg/day) | Reversed to normal levels | Normalized |
This data demonstrates that pharmacological inhibition of SCD1 in vivo can restore normal FAAH activity and anandamide levels in a diet-induced obesity model where the endocannabinoid system is dysregulated.[1]
Signaling Pathway Diagram
The following diagram illustrates the signaling cascade linking SCD1 to the endocannabinoid system.
Experimental Protocols
In Vitro SCD1 Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against SCD1.
Materials:
-
Microsomes from cells expressing SCD1 (e.g., liver cells).
-
Radiolabeled [14C]Stearoyl-CoA (substrate).
-
NADPH.
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Test compound (SCD1 inhibitor).
-
Scintillation counter and fluid.
-
Thin-layer chromatography (TLC) plate.
Protocol:
-
Prepare a reaction mixture containing microsomes, NADPH, and assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding radiolabeled [14C]Stearoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Saponify the lipids by heating at 80°C for 1 hour.
-
Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).
-
Separate the saturated and monounsaturated fatty acids using TLC.
-
Quantify the amount of radiolabeled monounsaturated fatty acid product using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]
In Vitro FAAH Activity Assay (Fluorometric)
Objective: To measure the activity of FAAH in the presence or absence of SCD1-derived MUFAs or to screen for direct inhibitors.
Materials:
-
FAAH-containing sample (e.g., cell lysate, tissue homogenate).
-
FAAH assay buffer.
-
Non-fluorescent FAAH substrate (e.g., AMC arachidonoyl amide).
-
Fluorometer.
-
96-well white plate.
-
FAAH inhibitor (positive control, e.g., URB597).
Protocol:
-
Homogenize tissue or cells in ice-cold FAAH Assay Buffer.
-
Centrifuge at 10,000 x g at 4°C for 5 minutes and collect the supernatant.
-
Add diluted sample to the wells of a 96-well white plate.
-
For inhibitor studies, pre-incubate the sample with the test compound (e.g., MUFAs).
-
Prepare a reaction mixture containing the FAAH substrate.
-
Add the reaction mixture to each well to start the reaction.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
The fluorescence signal is directly proportional to the FAAH activity.
Quantification of Endocannabinoids (Anandamide and 2-AG) by LC-MS/MS
Objective: To accurately measure the levels of anandamide and 2-AG in biological samples (e.g., plasma, tissue homogenates) following treatment with an SCD1 inhibitor.
Materials:
-
Biological sample (plasma, tissue).
-
Internal standards (deuterated AEA and 2-AG).
-
Organic solvents (e.g., ethyl acetate, acetonitrile, methanol).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Protocol:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
Add internal standards to the sample.
-
Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for anandamide, 2-AG, and their respective internal standards.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the analytes.
-
Calculate the concentration of anandamide and 2-AG in the samples based on the peak area ratios of the analyte to the internal standard and the calibration curve.
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for investigating the effects of an SCD1 inhibitor on the endocannabinoid system.
Conclusion
The potent SCD1 inhibitor, this compound, represents a valuable tool for interrogating the intricate link between lipid metabolism and endocannabinoid signaling. The established mechanism, whereby SCD1-produced MUFAs inhibit FAAH, provides a clear rationale for how SCD1 inhibition can modulate anandamide levels. This interaction has significant implications for various physiological and pathophysiological processes where both systems are implicated, including metabolic disorders, neuroinflammation, and cancer. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug developers to further explore the therapeutic potential of targeting the SCD1-endocannabinoid axis. Future studies should aim to directly quantify the in vivo effects of this compound on the levels of anandamide and other endocannabinoids to fully elucidate its pharmacological profile.
References
Unable to Generate Report on Therapeutic Applications of SSI-4
Initial research indicates that "SSI-4" refers to the Stuttering Severity Instrument - 4th Edition, a clinical assessment tool, not a therapeutic compound. A thorough review of publicly available scientific and medical literature did not yield any information on a drug or therapeutic agent designated as this compound. The user's request for an in-depth technical guide on its therapeutic applications, including quantitative data, experimental protocols, and signaling pathways, cannot be fulfilled as the subject matter appears to be non-existent in the context of a therapeutic agent.
All search results consistently identify this compound as a standardized test used by speech-language pathologists to measure the severity of stuttering in both children and adults.[1][2][3][4] This instrument assesses various aspects of speech, including the frequency and duration of stuttered events, associated physical behaviors (concomitants), and the naturalness of speech.[1][2][4][5][6]
The purpose of the this compound is diagnostic and evaluative.[1][5][7] It is used to:
-
Aid in the development of individualized treatment plans.[1]
-
Monitor a client's progress and the effectiveness of therapeutic interventions over time.[1][3]
Given that this compound is a measurement tool and not a pharmacological agent, there are no associated signaling pathways, mechanism of action studies, IC50 or Ki values, or preclinical/clinical trial data to report. The core requirements of the prompt—including data tables, experimental protocols for a therapeutic agent, and Graphviz diagrams of biological pathways—cannot be met.
It is possible that "this compound" is a confidential, internal designation for a compound not yet disclosed in public literature, or the query may be based on a misunderstanding. Without any available data on a therapeutic agent named this compound, the creation of the requested technical guide is not possible.
References
- 1. theraplatform.com [theraplatform.com]
- 2. Stuttering Severity Instrument - Fourth Edition (this compound) [therapro.com]
- 3. dokumen.pub [dokumen.pub]
- 4. This compound: Stuttering Severity Instrument - Fourth Edition KIT Glyndon D. Riley : PRO-ED Inc. Official WebSite [proedinc.com]
- 5. (this compound) Stuttering Severity Instrument, Fourth Edition [wpspublish.com]
- 6. Giving the Stuttering Severity Instrument- 4th Edition (this compound) - Global Speech Therapy [globalspeechtherapy.com]
- 7. uv.uio.no [uv.uio.no]
A Technical Guide to Signaling Specific Inhibitors: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate network of cellular signaling pathways governs every aspect of cellular life, from proliferation and differentiation to metabolism and apoptosis. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. The development of signaling specific inhibitors, molecules designed to selectively target and modulate the activity of key proteins within these pathways, has revolutionized therapeutic strategies. These targeted therapies offer the promise of greater efficacy and reduced toxicity compared to conventional treatments. This in-depth technical guide provides a comprehensive review of the literature on signaling specific inhibitors, focusing on their mechanisms of action, the experimental protocols used to characterize them, and the quantitative data that defines their potency and selectivity. We will delve into key signaling pathways, including kinase cascades, G-protein coupled receptor (GPCR) signaling, and developmental pathways like Wnt, Notch, and Hedgehog, providing researchers and drug development professionals with a foundational understanding of this critical area of pharmacology.
Key Signaling Pathways and Their Inhibitors
Cellular signaling is a complex process involving a multitude of proteins that act in concert to transmit signals from the cell surface to the nucleus, culminating in a specific cellular response. The following sections will explore some of the most well-studied signaling pathways and the inhibitors that have been developed to target them.
Kinase Signaling Pathways
Protein kinases are a large family of enzymes that play a central role in signal transduction by catalyzing the phosphorylation of substrate proteins. The aberrant activity of kinases is a common driver of cancer and other diseases. Consequently, kinase inhibitors represent a major class of targeted therapies.
The discovery and development of kinase inhibitors often begins with high-throughput screening to identify compounds that inhibit the activity of a target kinase. This is followed by a series of in vitro and cell-based assays to characterize the potency, selectivity, and mechanism of action of the lead compounds.
Featured Kinase Inhibitors: Quantitative Data
The following table summarizes the in vitro potency of several well-characterized kinase inhibitors against their primary targets and in cellular assays.
| Inhibitor | Primary Target(s) | Assay Type | IC50 (nM) | Cell Line | Reference(s) |
| MAPK/ERK Pathway | |||||
| Sorafenib | Raf-1, B-Raf | Cell-free kinase assay | 6 (Raf-1), 22 (B-Raf) | - | [1][2][3][4] |
| Vemurafenib | BRAF (V600E) | Cell-free kinase assay | 31 | - | [5] |
| Cell viability assay | 25 - 350 | HT29, Colo205, Colo741, LS411N | [6] | ||
| PI3K/AKT/mTOR Pathway | |||||
| Idelalisib (CAL-101) | PI3Kδ | Cell-free kinase assay | 2.5 | - | [7][8] |
| Duvelisib (IPI-145) | PI3Kδ, PI3Kγ | Cell-free kinase assay | 2.5 (PI3Kδ), 27 (PI3Kγ) | - | [9][10][11][12][13] |
| JAK/STAT Pathway | |||||
| Tofacitinib | JAK3, JAK1, JAK2 | Cell-free kinase assay | 1 (JAK3), 112 (JAK1), 20 (JAK2) | - | [14][15][16][17] |
| Pacritinib | JAK2, FLT3 | Cell-free kinase assay | 23 (JAK2), 22 (FLT3) | - | [18][19] |
| Cell viability assay | 160 | Ba/F3-JAK2V617F | [18] | ||
| Other Kinase Inhibitors | |||||
| Neratinib | HER2, EGFR | Cell-free kinase assay | 59 (HER2), 92 (EGFR) | - | [20][21] |
| Zanubrutinib (BGB-3111) | BTK | Cell-free kinase assay | 0.3 | - | [22][23] |
| Cell viability assay | 0.36 | REC-1 |
Experimental Protocol: Western Blot Analysis of MAPK/ERK Pathway Inhibition
Western blotting is a fundamental technique used to assess the phosphorylation status of key proteins within a signaling pathway, providing direct evidence of inhibitor activity.
Objective: To determine the effect of a BRAF inhibitor, Vemurafenib, on the phosphorylation of MEK and ERK in BRAF V600E-mutant colorectal cancer cell lines.[24]
Materials:
-
BRAF V600E-mutant colorectal cancer cell lines (e.g., HT29, Colo205)
-
Vemurafenib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK, anti-total MEK, anti-phospho-ERK, anti-total ERK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture BRAF V600E-mutant colorectal cancer cells to 70-80% confluency. Treat cells with varying concentrations of Vemurafenib or vehicle control (DMSO) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK, total MEK, phospho-ERK, or total ERK overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the intensity of the phosphorylated protein to the corresponding total protein.
-
Compare the levels of phosphorylated proteins in Vemurafenib-treated cells to the vehicle-treated control to determine the extent of pathway inhibition.
Signaling Pathway and Experimental Workflow Diagrams
MAPK/ERK signaling pathway with Vemurafenib inhibition of BRAF.
Experimental workflow for Western Blot analysis of pathway inhibition.
G-Protein Coupled Receptor (GPCR) Signaling
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes. They are also the targets of a large percentage of currently marketed drugs. GPCR inhibitors can act as antagonists, blocking the binding of the endogenous ligand, or as inverse agonists, reducing the basal activity of the receptor.
Featured GPCR Inhibitors: Quantitative Data
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference(s) |
| Maraviroc | CCR5 | Radioligand binding assay | IC90: 13.7 nM | [15] |
| BMS-906024 | Notch1, Notch2, Notch3, Notch4 | Cell-free γ-secretase assay | IC50: 1.6 nM, 0.7 nM, 3.4 nM, 2.9 nM | [5][10][20][25][26] |
Experimental Protocol: Radioligand Binding Competition Assay for CCR5
This assay measures the ability of an unlabeled compound (Maraviroc) to compete with a radiolabeled ligand for binding to the CCR5 receptor.[3][15][27]
Objective: To determine the IC50 of Maraviroc for the CCR5 receptor.
Materials:
-
HEK-293 cells stably expressing the CCR5 receptor, or membrane preparations from these cells.[3][15]
-
Radiolabeled CCR5 ligand (e.g., ¹²⁵I-labeled MIP-1α).[15]
-
Unlabeled Maraviroc.
-
Binding buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).[15]
-
Filter plates (e.g., 96-well glass fiber).
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CCR5-expressing cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled Maraviroc in binding buffer.
-
Incubation: Incubate the plate for 1 hour to allow the binding reaction to reach equilibrium.[15]
-
Filtration: Rapidly filter the contents of each well through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the Maraviroc concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Maraviroc.
Signaling Pathway and Experimental Workflow Diagrams
GPCR signaling pathway with Maraviroc inhibition of CCR5.
Experimental workflow for a radioligand binding competition assay.
Wnt, Notch, and Hedgehog Signaling Pathways
The Wnt, Notch, and Hedgehog pathways are fundamental signaling cascades that play critical roles in embryonic development and tissue homeostasis. Aberrant activation of these pathways is implicated in the development of various cancers.
Featured Wnt, Notch, and Hedgehog Inhibitors: Quantitative Data
| Inhibitor | Pathway | Target | Assay Type | IC50 (nM) | Reference(s) |
| IWP-2 | Wnt | Porcupine (Porcn) | Cell-free assay | 27 | [7][9][28][29] |
| BMS-906024 | Notch | γ-secretase | Cell-free assay | 0.7 - 3.4 | [5][10][20][25][26] |
| Vismodegib | Hedgehog | Smoothened (SMO) | Cell-free assay | 3 | [29][30][31][32][33] |
Experimental Protocol: Cell-Based Assay for Wnt Signaling Inhibition
This protocol describes a cell-based reporter assay to measure the activity of an inhibitor of Wnt signaling.
Objective: To determine the IC50 of IWP-2, a Porcupine inhibitor, on Wnt/β-catenin signaling.[28]
Materials:
-
HEK293T cells
-
Wnt3a expression vector
-
Super-top flash reporter plasmid (contains TCF/LEF binding sites upstream of a luciferase reporter gene)
-
IWP-2
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the Wnt3a expression vector and the Super-top flash reporter plasmid.
-
Inhibitor Treatment: Treat the transfected cells with various concentrations of IWP-2 or vehicle control (DMSO) for 22 hours.[28]
-
Cell Lysis: Lyse the cells to release the cellular contents, including the luciferase enzyme.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency.
-
Plot the normalized luciferase activity as a function of the IWP-2 concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Wnt signaling pathway with IWP-2 inhibition of Porcupine.
Experimental workflow for a luciferase reporter gene assay.
Conclusion
The development of signaling specific inhibitors has ushered in a new era of precision medicine. By targeting the molecular drivers of disease, these therapies offer the potential for improved outcomes with fewer side effects. This guide has provided a comprehensive overview of the key signaling pathways and their inhibitors, along with the experimental methodologies used for their characterization. The quantitative data and detailed protocols presented herein serve as a valuable resource for researchers and drug development professionals working to advance this exciting field. As our understanding of cellular signaling continues to grow, so too will the opportunities to develop novel and more effective targeted therapies.
Clinical Trial Methodologies
The translation of a promising signaling inhibitor from the laboratory to the clinic requires rigorous evaluation in well-designed clinical trials. The following provides a brief overview of the methodologies employed in clinical trials for several of the inhibitors discussed in this guide.
Brigatinib (B606365) (ALK Inhibitor)
The ALTA-1L study is a phase III, randomized, open-label, multicenter trial comparing the efficacy and safety of brigatinib to crizotinib (B193316) in patients with ALK-positive advanced non-small cell lung cancer (NSCLC) who have not previously been treated with an ALK inhibitor.[8][11][21][22][27][34][35][36] Patients are randomized 1:1 to receive either brigatinib or crizotinib. The primary endpoint is progression-free survival (PFS) as assessed by a blinded independent review committee.[21]
Ruxolitinib (B1666119) (JAK1/2 Inhibitor)
Ruxolitinib has been evaluated in several clinical trials for various indications. For the treatment of myelofibrosis, a phase I/II study was conducted to establish the maximum tolerated dose and to assess the efficacy of different dosing regimens.[1][13][30] In a phase I/II study for relapsed or refractory acute myeloid leukemia, patients were enrolled to test three different dose levels of ruxolitinib.[30] The primary endpoints of these studies typically include safety, tolerability, and measures of clinical response, such as spleen size reduction and improvement in symptoms.
References
- 1. Design of Clinical Trials Evaluating Ruxolitinib, a JAK1/JAK2 Inhibitor, for Treatment of COVID-19–Associated Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Activity and safety of brigatinib in ALK-rearranged non-small-cell lung cancer and other malignancies: a single-arm, open-label, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IWP 2 | Wnt signalling inhibitor | Hello Bio [hellobio.com]
- 10. biofargo.com [biofargo.com]
- 11. ALTA-2: Phase II study of brigatinib in patients with ALK-positive, advanced non-small-cell lung cancer who progressed on alectinib or ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. benchchem.com [benchchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. γ‐Secretase inhibitors in cancer clinical trials are pharmacologically and functionally distinct | EMBO Molecular Medicine [link.springer.com]
- 21. ascopubs.org [ascopubs.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ashpublications.org [ashpublications.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. medchemexpress.com [medchemexpress.com]
- 26. immune-system-research.com [immune-system-research.com]
- 27. benchchem.com [benchchem.com]
- 28. selleckchem.com [selleckchem.com]
- 29. stemcell.com [stemcell.com]
- 30. A phase I/II study of the Janus kinase (JAK)1 and 2 inhibitor ruxolitinib in patients with relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. selleckchem.com [selleckchem.com]
- 33. Vemurafenib Synergizes with Nutlin-3 to Deplete Survivin and Suppress Melanoma Viability and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ClinicalTrials.gov [clinicaltrials.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SSI-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSI-4 is a potent and highly selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in fatty acid metabolism, catalyzing the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] Many cancer cells exhibit upregulated lipogenesis and a dependency on SCD1 activity for proliferation and survival.[2] Inhibition of SCD1 by this compound disrupts lipid homeostasis, leading to lipotoxicity and cell death in cancer cells, making it a promising candidate for therapeutic development.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects on cancer cells primarily through the inhibition of SCD1, which leads to an accumulation of SFAs and a depletion of MUFAs. This imbalance disrupts cellular homeostasis and triggers a cascade of downstream events, including endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis.[4][5]
The accumulation of SFAs in the ER membrane is believed to be a primary trigger for ER stress.[5] This leads to the activation of the three main UPR sensors: PERK, IRE1α, and ATF6.[6] Prolonged activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP signaling axis, shifts the cellular response from adaptation to apoptosis.[6][7] CHOP, a key pro-apoptotic transcription factor, plays a central role in this process by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins.[6] This culminates in the activation of caspases and the execution of apoptosis.[5] Additionally, SCD1 inhibition has been shown to suppress pro-survival signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.[8][9]
Figure 1: Signaling Pathway of this compound (SCD1 Inhibition).
Quantitative Data Summary
The potency of this compound can vary across different cancer cell lines. The following tables summarize key quantitative data for the use of this compound in cell culture experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| A498 | Renal Cell Carcinoma | ~10-40 | 72 |
| ACHN | Renal Cell Carcinoma | ~10-40 | 72 |
| MOLM-13 | Acute Myeloid Leukemia | ~100-1000 | 72 |
| MV-4-11 | Acute Myeloid Leukemia | ~100-1000 | 72 |
| K562 | Chronic Myeloid Leukemia | ~100-1000 | 72 |
| OCI-AML3 | Acute Myeloid Leukemia | >10000 | 72 |
| THP-1 | Acute Monocytic Leukemia | >10000 | 72 |
| CCA Lines (sensitive) | Cholangiocarcinoma | 1-40 | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Table 2: Recommended Working Concentrations for In Vitro Assays
| Assay | Cell Type | This compound Concentration | Incubation Time |
| Cell Viability (MTT) | Various Cancer Cells | 0.01 - 10 µM | 24 - 72 h |
| Apoptosis (Annexin V/PI) | AML Cell Lines | 1 µM | 24 - 48 h |
| Lipid Peroxidation | AML Cell Lines | 1 µM | 24 h |
| Western Blot | Ovarian Cancer Cells | 10 µM | 24 h |
| Western Blot | AML Cell Lines | 1 µM | 24 h |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the effects of this compound in cell culture.
Figure 2: General Experimental Workflow for this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Gently vortex or pipette to ensure the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1] The stock solution is stable for at least one month at -20°C and six months at -80°C.[1]
-
When ready to use, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight.[10][11]
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 1 x 10⁶ cells) in 6-well plates and allow them to attach.[10]
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) and a vehicle control for the chosen duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Lipid Peroxidation Assay (BODIPY 581/591 C11)
Objective: To measure the extent of lipid peroxidation in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Culture plates or dishes
-
Complete culture medium
-
This compound stock solution
-
BODIPY 581/591 C11 (Lipid Peroxidation Sensor)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with this compound and a vehicle control as described in previous protocols.
-
At the end of the treatment period, add BODIPY 581/591 C11 to the culture medium at a final concentration of 1-2 µM.[2]
-
Incubate the cells for 30 minutes at 37°C.[2]
-
Wash the cells twice with PBS or HBSS.[2]
-
Analyze the cells by fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.[2] An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Protocol 5: Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
Culture plates or dishes
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, CHOP, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound and a vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize protein levels.
References
- 1. abpbio.com [abpbio.com]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 3. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 4. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Mediators of endoplasmic reticulum stress‐induced apoptosis | EMBO Reports [link.springer.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols for In Vivo Administration of SSI-4, a STAT3 Inhibitor, in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the proliferation, survival, and invasion of various cancer cells, including glioblastoma.[1][2] Its role in tumorigenesis makes it a compelling target for therapeutic intervention. SSI-4 is a novel, potent, and highly selective small molecule inhibitor of STAT3, targeting its tyrosine 705 (Y705) phosphorylation, a key step in its activation pathway.[1] Preclinical studies have demonstrated that this compound can effectively reduce the growth of intracranial tumor xenografts in mouse models of glioblastoma, highlighting its therapeutic potential.[1]
These application notes provide detailed protocols for the in vivo administration of this compound to mice, compiled from established methodologies for STAT3 inhibitors. Also included are summaries of quantitative data from related studies to serve as a benchmark for efficacy, and visualizations of the STAT3 signaling pathway and a typical experimental workflow.
Data Presentation: In Vivo Efficacy of STAT3 Inhibitors
The following tables summarize quantitative data from in vivo studies of various STAT3 inhibitors in mouse models. This data provides context for the expected efficacy of potent STAT3 inhibitors like this compound.
Table 1: Tumor Growth Inhibition by STAT3 Inhibitors in Murine Xenograft Models
| Compound | Cancer Type | Mouse Model | Dosage and Administration | Tumor Growth Inhibition (%) | Reference |
| HJC0152 | Glioblastoma | U87 Xenograft | Not Specified | Significant reduction in tumor volume and weight | [3][4][5] |
| C188-9 | Hepatocellular Carcinoma | HepPten- mice | 100 mg/kg, daily i.p. injection for 4 weeks | Significant reduction in tumor size and burden | [6] |
| WB436B | Pancreatic Cancer | PANC-1 Xenograft | 2.5 and 5 mg/kg/day, i.p. injection | Significant suppression of tumor growth | [7] |
| NSC74859 (S3I-201) | Cervical Cancer Model | C57Black/6 | 5 mg/kg, daily from day 9 to 16 | Significant inhibition of tumor volume | [8] |
Table 2: Survival Analysis in Murine Models Treated with STAT3 Inhibitors
| Compound | Cancer Type | Mouse Model | Treatment Regimen | Outcome | Reference |
| S3I-201 | Obesity-induced Thyroid Cancer | ThrbPV/PVPten+/- mice | 5 mg/kg, i.p., 3 times a week | Significantly increased survival | [9] |
| WB436B | Pancreatic Cancer | Orthotopic & Metastasis Models | 2.5 and 5 mg/kg/day, i.p. | Prolonged survival of tumor-bearing mice | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal Injection
This protocol describes a general procedure for the formulation and intraperitoneal (i.p.) administration of a small molecule STAT3 inhibitor, such as this compound, to mice bearing tumor xenografts.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal balance
Formulation (Vehicle Preparation):
A common vehicle for administering hydrophobic small molecules to mice is a mixture of DMSO, PEG300, Tween 80, and saline. A typical formulation is:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Sterile Saline or Water
Procedure:
-
Dose Calculation: Determine the required dose of this compound based on the animal's body weight (e.g., in mg/kg).
-
This compound Preparation:
-
Accurately weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the required volume of DMSO first.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween 80 and vortex again.
-
Finally, add the sterile saline or PBS to the desired final volume and mix thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming and vortexing may be required. Prepare fresh on the day of injection.
-
-
Animal Handling and Injection:
-
Weigh the mouse to confirm the correct injection volume.
-
Properly restrain the mouse to expose the lower abdominal quadrants.
-
Tilt the mouse slightly head-down.
-
Insert the needle into the lower right or left abdominal quadrant at a 15-20 degree angle, avoiding the midline to prevent injury to the bladder or cecum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the this compound formulation. The typical injection volume is 100-200 µL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Treatment Schedule:
The frequency of administration will depend on the pharmacokinetic properties of this compound. Based on studies with other STAT3 inhibitors, a daily or three-times-a-week administration schedule is common.[9]
Protocol 2: In Vivo Efficacy Assessment in a Glioblastoma Xenograft Model
This protocol outlines a typical workflow for evaluating the antitumor efficacy of this compound in a subcutaneous or intracranial glioblastoma mouse model.
Materials and Equipment:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Glioblastoma cell line (e.g., U87)
-
Cell culture reagents
-
Matrigel (for subcutaneous models)
-
Stereotactic apparatus (for intracranial models)
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound formulation and vehicle control
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneous Model: Harvest cultured glioblastoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
Intracranial Model: Utilize a stereotactic apparatus to inject a low volume of glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL) into the striatum or cerebrum of anesthetized mice.
-
-
Tumor Growth and Grouping:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³ for subcutaneous models).
-
Randomize mice into treatment and control groups (typically n=5-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups following the protocol for intraperitoneal injection.
-
-
Monitoring and Data Collection:
-
Tumor Volume: For subcutaneous models, measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Survival: For intracranial models, monitor mice daily for signs of neurological deficits or distress and record the date of euthanasia or death for survival analysis.
-
Bioluminescence Imaging: If using luciferase-expressing tumor cells, perform in vivo imaging to monitor intracranial tumor growth.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or animals show signs of significant morbidity), euthanize the mice.
-
Excise tumors and weigh them.
-
Collect tumor and other tissues for further analysis (e.g., Western blotting for p-STAT3 levels, immunohistochemistry, or RNA sequencing).
-
Mandatory Visualizations
STAT3 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A novel STAT3 inhibitor, HJC0152, exerts potent antitumor activity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of STAT3 activity delays obesity-induced thyroid carcinogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the SCD1 Inhibitor SSI-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
SSI-4 is a potent and selective small-molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism. Upregulation of SCD1 is implicated in various pathologies, including cancer and metabolic diseases, making it a compelling therapeutic target. These application notes provide a comprehensive overview of this compound, including its mechanism of action, dosage and administration guidelines for preclinical research, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound inhibits the enzymatic activity of SCD1, which is responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] This inhibition leads to an accumulation of SFAs within the cell, disrupting lipid homeostasis and triggering several downstream events that contribute to its anti-tumor activity.[2][3]
The primary mechanisms of action include:
-
Induction of Endoplasmic Reticulum (ER) Stress: The buildup of SFAs induces ER stress and activates the Unfolded Protein Response (UPR), leading to apoptosis in cancer cells.[2][3]
-
Modulation of Oncogenic Signaling: Inhibition of SCD1 has been shown to suppress key cancer-promoting pathways, including PI3K/Akt/mTOR and Wnt/β-catenin signaling.[2][4]
-
Enhanced Anti-Tumor Immunity: this compound can increase the immunogenicity of tumors. By inducing ER stress, it promotes an adaptive immune response, enhancing the infiltration of activated T cells into the tumor microenvironment. This sensitizes tumors to immune checkpoint inhibitors like anti-PD1 therapy.[3][5]
The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.
Caption: Signaling pathway of this compound leading to anti-tumor effects.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| IC50 (Enzymatic) | Murine Liver Microsomes | 1.1 nM | [6] |
| IC50 (Proliferation) | A498 (ccRCC) | ~10 nM | [7] |
| IC50 (Proliferation) | ACHN (ccRCC) | ~50 nM | [7] |
| IC50 (Proliferation) | 786-O (ccRCC) | ~20 nM | [2] |
| IC50 (Proliferation) | MOLM-13 (AML) | ~1 µM | [3] |
| IC50 (Proliferation) | MV-4-11 (AML) | ~1 µM | [3] |
| IC50 (Proliferation) | OCI-AML3 (AML) | ~1 µM |[3] |
Table 2: In Vivo Dosing and Formulation
| Parameter | Value | Reference |
|---|---|---|
| Animal Model | Athymic Nude Mice | [8] |
| Tumor Model | ACHN Pulmonary Metastasis Xenograft | [8] |
| Dose | 180 mg/kg | [8] |
| Administration Route | Oral | [9] |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [10] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) |[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of this compound.
Caption: Phased experimental workflow for in vivo evaluation of this compound.
SCD1 Enzymatic Inhibition Assay
This assay measures the ability of this compound to inhibit the conversion of a radiolabeled saturated fatty acid to its monounsaturated product by SCD1.[9]
Materials:
-
Microsomes from cells or tissues expressing SCD1
-
[14C]-labeled stearic acid
-
This compound
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Protocol:
-
Prepare microsomes from cells or tissues with high SCD1 expression.[9]
-
Incubate the microsomes with varying concentrations of this compound or vehicle control.
-
Add [14C]-labeled stearic acid to the reaction mixture and incubate for a predetermined time (e.g., 4-6 hours).[1]
-
Stop the reaction and extract the total lipids using a suitable solvent system.[1]
-
Separate the fatty acid methyl esters (FAMEs) by TLC or analyze the lipid extract by LC-MS to quantify the labeled saturated and monounsaturated fatty acids.[1]
-
Calculate SCD1 activity as the ratio of the labeled monounsaturated fatty acid to the total labeled fatty acids.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.[1]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed cells at a density of 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[1]
-
Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.[1]
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound treatment.[2]
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against proteins of interest (e.g., p-Akt, Akt, β-catenin, CHOP, BiP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or homogenized tissues in RIPA buffer to extract total protein.[2]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[2]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[1]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[1]
In Vivo Tumor Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.[9]
Materials:
-
Immunocompromised mice (e.g., nude or NOD SCID gamma)
-
Human cancer cell line
-
This compound
-
Calipers for tumor measurement
Protocol:
-
Implant human cancer cells (e.g., clear cell renal cell carcinoma or hepatocellular carcinoma) subcutaneously into the flank of immunocompromised mice.[9]
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control (vehicle) groups.[9]
-
Administer this compound orally at the desired dose and schedule (e.g., 180 mg/kg, daily) to the treatment group.[8][9]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Clinical Development
A Phase 1 clinical trial for MTI-301 (also known as this compound) is anticipated to evaluate its safety, tolerability, pharmacokinetics, and activity in patients with advanced malignancies, including hepatocellular carcinoma and cholangiocarcinoma.[11] The study will be a dose-escalation trial with MTI-301 administered orally once daily.[7]
Conclusion
This compound is a promising preclinical candidate with a well-defined mechanism of action targeting SCD1. The protocols outlined in these application notes provide a framework for researchers to further investigate its therapeutic potential in various cancer models. Careful consideration of dosing, formulation, and relevant pharmacodynamic endpoints will be crucial for its continued development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel SCD1 inhibitors for treatment of cancer - John Copland [grantome.com]
- 4. TGF-β1 promotes SCD1 expression via the PI3K-Akt-mTOR-SREBP1 signaling pathway in lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accelerated bottom-up drug design platform enables the discovery of novel stearoyl-CoA desaturase 1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mayo.edu [mayo.edu]
Analytical Methods for Detecting SSI-4 in Tissue: A Clarification
Initial research indicates that the term "SSI-4" refers to the Stuttering Severity Instrument - Fourth Edition, a clinical assessment tool used to measure the severity of stuttering in children and adults.[1][2][3][4] It is not a small molecule, protein, or other biological substance that can be detected and quantified in tissue samples using analytical laboratory methods.
Therefore, the request to create detailed application notes and protocols for detecting "this compound" in tissue using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), or immunoassays is based on a misunderstanding of the term. The this compound is a diagnostic method that involves a trained clinician assessing a person's speech through various tasks to determine the frequency, duration, and physical concomitants of stuttering, as well as the naturalness of their speech.[2][3]
Given that this compound is a clinical assessment and not a molecular entity, there are no associated signaling pathways, experimental workflows for tissue analysis, or quantitative biochemical data to present. The methods requested are typically used for the analysis of drugs, metabolites, proteins, and other biomarkers within biological matrices.
For the benefit of researchers, scientists, and drug development professionals who may be interested in the analytical methods mentioned in the user request for the analysis of various substances in tissue, a general overview of relevant techniques is provided below.
General Principles of Tissue Sample Analysis
The analysis of target molecules in tissue is a multi-step process that is crucial in pharmacology, toxicology, and biomarker discovery. The general workflow involves sample collection, homogenization, extraction of the analyte of interest, and subsequent analysis using sensitive analytical instrumentation.
1. Tissue Homogenization and Analyte Extraction:
The primary goal of this step is to disrupt the tissue structure to release the target analyte into a solvent, from which it can be further purified and concentrated. The choice of homogenization and extraction technique depends on the nature of the analyte and the tissue matrix.
-
Homogenization: Mechanical methods (e.g., bead beating, rotor-stator homogenization, ultrasonication) are used to break down the tissue.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): This technique is used for sample clean-up and concentration, where the analyte of interest is selectively adsorbed onto a solid support and then eluted with a suitable solvent.[5][6]
-
Protein Precipitation: Often used for plasma and tissue homogenates, this involves adding an organic solvent (e.g., acetonitrile, methanol) or an acid to precipitate proteins, leaving the analyte in the supernatant.
-
Table 1: Common Tissue Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | High recovery for certain analytes, cost-effective. | Can be labor-intensive, may use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Selective adsorption of analyte onto a solid sorbent followed by elution. | High selectivity and concentration factor, amenable to automation.[6] | Can be more expensive, requires method development. |
| Protein Precipitation | Precipitation of proteins from the sample matrix using a solvent or acid. | Simple, fast, and inexpensive. | May result in less clean extracts, risk of analyte co-precipitation. |
Analytical Techniques for Quantification:
Once the analyte has been extracted and purified, various analytical methods can be used for its detection and quantification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique used to separate, identify, and quantify components in a mixture.[7] The separation is based on the differential partitioning of the analytes between a stationary phase (in a column) and a mobile phase.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8][9][10] It is the gold standard for the quantification of small molecules, peptides, and proteins in complex biological matrices like tissue.[11][12]
-
Immunoassays (e.g., ELISA): These methods utilize the specific binding of an antibody to its antigen to detect and quantify a substance.[13] They are widely used for the analysis of proteins and hormones. The development of an immunoassay requires a specific antibody against the target analyte.
Experimental Workflow for a Generic Small Molecule in Tissue using LC-MS/MS
The following diagram illustrates a typical workflow for the analysis of a small molecule drug in a tissue sample.
References
- 1. stuttering severity instrument: Topics by Science.gov [science.gov]
- 2. This compound: Stuttering Severity Instrument - Fourth Edition KIT Glyndon D. Riley : PRO-ED Inc. Official WebSite [proedinc.com]
- 3. theraplatform.com [theraplatform.com]
- 4. A Persian-version of the stuttering severity instrument-version four (this compound): How the new additions to this compound complement its stuttering severity score? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. mdpi.com [mdpi.com]
- 9. organomation.com [organomation.com]
- 10. researchgate.net [researchgate.net]
- 11. Tissue Sample Preparation for LC-MS Analysis [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of an immunoassay for quantification of topoisomerase I in solid tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling "SSI-4" in the Context of In Vivo Imaging: A Clarification
Initial investigations to generate detailed application notes and protocols for "SSI-4 for in vivo imaging studies" have revealed a significant discrepancy in the common scientific and research understanding of the term "this compound." The predominant and well-documented use of "this compound" refers to the Stuttering Severity Instrument - Fourth Edition , a clinical tool used by speech-language pathologists to assess the severity of stuttering.[1][2][3][4][5][6] This standardized assessment measures aspects of speech fluency such as frequency, duration, and physical concomitants of stuttering.[1][3][4]
Conversely, searches for "this compound" in the context of in vivo imaging, molecular probes, or signaling pathway analysis did not yield any specific, identifiable agent or technology with this designation. The broader term "SSI" in imaging literature most frequently refers to Supersonic Shear Imaging , an ultrasound-based technique for visualizing and quantifying tissue stiffness in real-time, which has applications in areas like breast cancer detection.[7] Another common meaning for "SSI" is Surgical Site Infection , a topic of clinical research where imaging modalities may be used for diagnosis and monitoring.[8]
Given this landscape, it appears there may be a misunderstanding or a highly specific, non-public nomenclature associated with the user's request for "this compound" in the context of in vivo imaging of signaling pathways. Without a clear identification of a molecular probe, chemical compound, or imaging technology known as "this compound" for this purpose, it is not feasible to create the requested detailed application notes, experimental protocols, and signaling pathway diagrams.
For the benefit of researchers, scientists, and drug development professionals, it is crucial to use precise and widely recognized terminology when referring to specific experimental agents or methods. Should "this compound" be an internal designation, a newly developed probe not yet in public literature, or an abbreviation for a more complex name, further clarification on its identity would be necessary to proceed with generating the requested content.
In the interest of providing relevant information on the broader topic, the following sections briefly touch upon general principles and methodologies for in vivo imaging of signaling pathways, which could be applicable if a suitable imaging agent were identified.
General Principles of In Vivo Imaging for Signaling Pathways
In vivo imaging techniques are pivotal in drug development and biological research, allowing for the non-invasive and longitudinal study of biological processes within a living organism.[9] These methods provide critical insights into drug target engagement, treatment efficacy, and the dynamic nature of cellular signaling.[9][10]
Key Modalities for In Vivo Imaging:
-
Bioluminescence Imaging (BLI): Utilizes light-producing enzymes (luciferases) to report on gene expression or protein activity.
-
Fluorescence Imaging (FLI): Employs fluorescent proteins or probes that emit light upon excitation.
-
Positron Emission Tomography (PET): Uses radiotracers to quantify metabolic processes and receptor density.
-
Magnetic Resonance Imaging (MRI): Can be adapted with specific contrast agents or through techniques like diffusion and perfusion imaging to probe cellular and physiological changes related to signaling.[11]
Conceptual Workflow for In Vivo Signaling Pathway Studies
The following diagram illustrates a generalized workflow for an in vivo imaging study aimed at investigating a signaling pathway.
Hypothetical Signaling Pathway Diagram
To fulfill the visualization requirement, the following is a generic representation of a signaling pathway that might be investigated using a hypothetical imaging probe. This diagram illustrates a common cascade involving a receptor, kinase, and transcription factor.
Should further details emerge to positively identify "this compound" as a specific agent for in vivo imaging, a more detailed and accurate set of application notes and protocols can be developed. We encourage the user to verify the nomenclature and provide additional context if available.
References
- 1. theraplatform.com [theraplatform.com]
- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 3. This compound: Stuttering Severity Instrument - Fourth Edition KIT Glyndon D. Riley : PRO-ED Inc. Official WebSite [proedinc.com]
- 4. (this compound) Stuttering Severity Instrument, Fourth Edition [wpspublish.com]
- 5. scribd.com [scribd.com]
- 6. A Persian-version of the stuttering severity instrument-version four (this compound): How the new additions to this compound complement its stuttering severity score? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of Core Signaling Pathway by Using Diffusion- and Perfusion-based MRI Radiomics and Next-generation Sequencing in Isocitrate Dehydrogenase Wild-type Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of SSI-4 in Metabolic Disorders: A Clarification
Initial investigations into the role of "SSI-4" in metabolic disorders have revealed that this acronym predominantly refers to the Stuttering Severity Instrument–Fourth Edition . This is a widely used clinical tool in speech-language pathology for assessing the severity of stuttering and is not associated with metabolic pathways or diseases such as diabetes or obesity[1][2][3][4][5][6].
It is possible that the intended subject of inquiry is the transcription factor Sox4 (SRY-box 4) , which has been identified as playing a significant role in insulin (B600854) secretion and glucose metabolism. To provide the most relevant and accurate information, we will proceed with a detailed overview of Sox4's function in metabolic disorders, assuming this is the intended topic. Should "this compound" refer to a different, more obscure molecule, we request further clarification.
Application Notes and Protocols for Investigating the Role of Sox4 in Metabolic Disorders
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive overview of the role of the transcription factor Sox4 in metabolic disorders, including its known signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its investigation.
Introduction to Sox4 in Metabolism
Sox4 is a member of the SRY-related high-mobility-group (HMG) box family of transcription factors. While initially known for its role in embryonic development, including pancreas formation, recent studies have elucidated its function in the adult pancreas, specifically in the regulation of insulin secretion[7][8]. Dysregulation of Sox4 expression and function has been linked to impaired glucose tolerance and an increased risk of type 2 diabetes[9].
Sox4 Signaling and Mechanism of Action in Pancreatic β-cells
Sox4 influences insulin secretion in pancreatic β-cells through a mechanism that appears to be downstream of the ATP-sensitive potassium (KATP) channel and calcium influx[7][8]. Elevated glucose levels lead to an increase in the ATP/ADP ratio in β-cells, which closes the KATP channels, leading to membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium is a primary trigger for insulin granule exocytosis.
Studies have shown that mutations in or altered expression of Sox4 can impair this process. Specifically, increased Sox4 expression has been shown to upregulate the expression of Stxbp6 (Syntaxin-binding protein 6), a protein that inhibits the full fusion of insulin-containing granules with the plasma membrane. This results in an increase in "kiss-and-run" exocytosis, where the fusion pore opens only transiently, preventing the complete release of insulin[9].
Below is a diagram illustrating the proposed signaling pathway for Sox4's role in insulin secretion.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. This compound: Stuttering Severity Instrument - Fourth Edition KIT Glyndon D. Riley : PRO-ED Inc. Official WebSite [proedinc.com]
- 3. dokumen.pub [dokumen.pub]
- 4. (this compound) Stuttering Severity Instrument, Fourth Edition [wpspublish.com]
- 5. theraplatform.com [theraplatform.com]
- 6. A Persian-version of the stuttering severity instrument-version four (this compound): How the new additions to this compound complement its stuttering severity score? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ionoptix.com [ionoptix.com]
- 8. Role of the Transcription Factor Sox4 in Insulin Secretion and Impaired Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increased expression of the diabetes gene SOX4 reduces insulin secretion by impaired fusion pore expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Inflammatory Responses Using SSI-4 (SOCS4)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Suppressor of Cytokine Signaling 4 (SOCS4), also known as STAT-induced STAT inhibitor 4 (SSI-4), is a member of the SOCS family of intracellular proteins that play a critical role in the negative regulation of cytokine signaling pathways.[1] Dysregulation of cytokine signaling is a hallmark of numerous inflammatory diseases, making the modulators of these pathways, such as SOCS4, key targets for therapeutic intervention and research.[2][3] SOCS proteins are crucial for maintaining immune homeostasis by preventing excessive inflammatory responses.[4] This document provides detailed application notes and experimental protocols for the investigation of SOCS4 function in inflammatory responses.
SOCS family members, including SOCS4, are characterized by a central SH2 domain, a variable N-terminal region, and a C-terminal SOCS box.[5] The SOCS box is essential for their inhibitory function, as it recruits components of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of target signaling proteins.[6][7] SOCS proteins primarily regulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is a central signaling cascade for a wide array of cytokines and growth factors involved in inflammation and immunity.[4][8]
Studies involving SOCS4-deficient mice have highlighted its critical role in controlling inflammatory responses, particularly in the context of viral infections. These mice exhibit a hyper-inflammatory phenotype, characterized by a "cytokine storm" with elevated levels of pro-inflammatory cytokines and chemokines, leading to increased morbidity and mortality.[9][10][11] This suggests that SOCS4 is a key gatekeeper in preventing an overzealous and damaging inflammatory response. Emerging evidence also suggests a role for SOCS4 in regulating the NF-κB signaling pathway, another crucial axis in the inflammatory process.[9]
These application notes provide a framework for researchers to investigate the role of SOCS4 in various inflammatory models, with detailed protocols for key experimental procedures.
Data Presentation
Table 1: Effect of SOCS4 Deficiency on Cytokine and Chemokine Levels in Bronchoalveolar Lavage (BAL) Fluid of Influenza-Infected Mice.
Data is derived from studies on mice lacking functional SOCS4 protein infected with H3N2 (X31) influenza virus. Cytokine and chemokine levels were measured in lung homogenates at day 3 post-infection.[12]
| Cytokine/Chemokine | Fold Increase in SOCS4-deficient Mice vs. Wild-Type |
| IFN-γ | ~ 3.5 |
| IL-6 | ~ 2.5 |
| TNF-α | ~ 2.0 |
| CCL2/MCP-1 | ~ 3.0 |
| CCL3/MIP-1α | ~ 2.0 |
| CCL4/MIP-1β | ~ 2.5 |
| CXCL10/IP-10 | ~ 4.0 |
Note: This table summarizes qualitative trends observed in published figures and should be considered indicative of the magnitude of change. For precise quantitative data, refer to the original publication.[12]
Mandatory Visualizations
Caption: SOCS4-mediated negative regulation of the JAK/STAT signaling pathway.
Caption: Experimental workflow for studying SOCS4 in inflammatory responses.
Experimental Protocols
Cell Culture and Inflammatory Stimulation
Objective: To investigate the expression and function of SOCS4 in immune cells following an inflammatory challenge.
Materials:
-
Immune cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytes)
-
Primary immune cells (e.g., bone marrow-derived macrophages (BMDMs))
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), IFN-γ, TNF-α)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Protocol:
-
Seed cells at an appropriate density in tissue culture plates and allow them to adhere overnight. For BMDMs, differentiate bone marrow cells for 7 days with M-CSF.
-
The following day, replace the medium with fresh complete medium.
-
Treat the cells with the inflammatory stimulus at a predetermined concentration (e.g., LPS at 100 ng/mL). Include an untreated control group.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to analyze both early and late responses.
-
Following incubation, harvest the cells for downstream analysis (RT-qPCR, Western Blot) and collect the supernatant for cytokine analysis (ELISA).
Analysis of SOCS4 and Cytokine Gene Expression by RT-qPCR
Objective: To quantify the mRNA expression levels of SOCS4 and pro-inflammatory cytokines.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for SOCS4, TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
Extract total RNA from stimulated and control cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the untreated control.
Analysis of SOCS4 and Signaling Protein Expression by Western Blot
Objective: To detect the protein levels of SOCS4 and key proteins in the JAK/STAT and NF-κB pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOCS4, anti-phospho-STAT3, anti-STAT3, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP) to Identify SOCS4-Interacting Proteins
Objective: To determine if SOCS4 physically interacts with components of the JAK/STAT or other signaling pathways.
Materials:
-
Non-denaturing lysis buffer (e.g., Triton X-100 based)
-
Anti-SOCS4 antibody or an antibody against the putative interacting protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Western blot reagents (as above)
Protocol:
-
Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blot using antibodies against the putative interacting proteins (e.g., anti-JAK1, anti-p-STAT3).
Analysis of Secreted Cytokines by ELISA
Objective: To measure the concentration of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Cell culture supernatants from stimulated and control cells
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant at the end of the stimulation period and centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
In Vitro E3 Ubiquitin Ligase Assay
Objective: To assess the E3 ubiquitin ligase activity of SOCS4 towards a specific substrate.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and ubiquitin
-
Recombinant, purified SOCS4 protein complex (with Elongin B/C, Cullin5, Rbx2)
-
Recombinant, purified substrate protein (e.g., a JAK kinase)
-
ATP
-
Reaction buffer
-
Western blot reagents
Protocol:
-
Combine the E1, E2, ubiquitin, ATP, and the SOCS4 E3 ligase complex in the reaction buffer.
-
Add the substrate protein to initiate the ubiquitination reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding Laemmli buffer.
-
Analyze the reaction products by Western blot using an antibody against the substrate protein or an anti-ubiquitin antibody to detect polyubiquitinated forms of the substrate. An increase in higher molecular weight bands corresponding to the ubiquitinated substrate indicates E3 ligase activity.[13][14]
References
- 1. SOCS regulation of the JAK/STAT signalling pathway. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Cytokine Signaling by the SOCS and Spred Family Proteins [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. Suppressor of Cytokine Signaling 4 (SOCS4) Protects against Severe Cytokine Storm and Enhances Viral Clearance during Influenza Infection | PLOS Pathogens [journals.plos.org]
- 7. Frontiers | Dysregulation of SOCS-Mediated Negative Feedback of Cytokine Signaling in Carcinogenesis and Its Significance in Cancer Treatment [frontiersin.org]
- 8. SOCS regulation of the JAK/STAT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ahajournals.org [ahajournals.org]
- 11. Item - Suppressor of Cytokine Signaling 4 (SOCS4) Protects against Severe Cytokine Storm and Enhances Viral Clearance during Influenza Infection - Public Library of Science - Figshare [plos.figshare.com]
- 12. Suppressor of Cytokine Signaling 4 (SOCS4) Protects against Severe Cytokine Storm and Enhances Viral Clearance during Influenza Infection | PLOS Pathogens [journals.plos.org]
- 13. Analysis of ubiquitin E3 ligase activity using selective polyubiquitin binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Ubiquitin E3 Ligase Activity using selective polyubiquitin binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Using SSI-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
SSI-4 is a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a critical enzyme in lipid metabolism that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] Upregulation of SCD1 is observed in various cancers, including Acute Myeloid Leukemia (AML), and is associated with cancer cell proliferation, survival, and resistance to therapy.[3][4] Inhibition of SCD1 with this compound has been shown to induce lipotoxicity, endoplasmic reticulum (ER) stress, and apoptosis in cancer cells, making it a promising therapeutic target for drug development.[1][3][5]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize SCD1 inhibitors like this compound. The protocols cover primary HTS for SCD1 enzymatic activity, secondary cell-based assays to confirm on-target activity, and a cell viability assay to assess the cytotoxic effects of lead compounds.
Signaling Pathway of SCD1 Inhibition
The inhibition of SCD1 by this compound disrupts cellular lipid homeostasis, leading to an accumulation of SFAs. This increase in the SFA/MUFA ratio triggers the Unfolded Protein Response (UPR) due to ER stress, ultimately culminating in apoptosis.
References
- 1. agilent.com [agilent.com]
- 2. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA desaturase inhibition is toxic to acute myeloid leukemia displaying high levels of the de novo fatty acid biosynthesis and desaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Target for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stearoyl-CoA desaturase 1 is a novel molecular therapeutic target for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SSI-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of the Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, SSI-4. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Compound Information
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution and storage of this compound.
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (257.17 mM) | Ultrasonic agitation is required. Use of newly opened DMSO is recommended due to its hygroscopic nature.[2] |
| Powder Storage | -20°C for 3 years, 4°C for 2 years | Long-term storage recommendations for the solid compound.[2] |
| Stock Solution Storage | -80°C for 6 months, -20°C for 1 month | Recommended storage conditions for the compound once in solution to ensure stability.[2] |
Experimental Protocols
Protocol 1: Dissolution of this compound to Create a Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro and in vivo experiments.
Materials:
-
This compound compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous/newly opened
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Ultrasonic water bath
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Preparation: In a sterile biosafety cabinet, weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 100 mg of this compound powder.
-
Initial Mixing: Briefly vortex the vial to ensure the powder is wetted by the solvent.
-
Sonication: Place the vial in an ultrasonic water bath and sonicate until the compound is completely dissolved.[2] Visual inspection against a light source should show a clear solution with no visible particulates. The duration of sonication may vary depending on the volume and the specific sonicator used.
-
Final Mixing and Aliquoting: Once fully dissolved, vortex the solution gently to ensure homogeneity. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and solvent. Immediately transfer the aliquots to the appropriate storage temperature as outlined in Protocol 2.
Protocol 2: Storage of this compound
Objective: To ensure the long-term stability and activity of both powdered this compound and its stock solutions.
2.1. Powder Form Storage:
-
Short-term (up to 2 years): Store the vial of powdered this compound at 4°C in a desiccator to protect it from moisture.[2]
-
Long-term (up to 3 years): For extended storage, place the vial at -20°C.[2] Ensure the vial is tightly sealed to prevent moisture ingress.
2.2. Stock Solution Storage:
-
Working Aliquots (up to 1 month): Store aliquots of the this compound stock solution at -20°C.[2] This is suitable for frequently used solutions.
-
Long-term Archival Aliquots (up to 6 months): For long-term storage, it is highly recommended to store the stock solution aliquots at -80°C.[2]
Important Considerations:
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution as this can lead to degradation of the compound. Use single-use aliquots whenever possible.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can impact the solubility and stability of this compound.[2] Always use anhydrous or newly opened DMSO and handle it in a low-humidity environment if possible.
-
Light Sensitivity: While not explicitly stated in the provided search results, it is good practice to protect chemical compounds from prolonged exposure to light by using amber vials or by storing them in the dark.
Signaling Pathway and Experimental Workflow Visualization
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Pathway by this compound through SCD1
This compound is an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism and has been shown to be a downstream target of the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer. The inhibition of SCD1 by this compound can disrupt this pathway, leading to reduced cell proliferation and survival.
Caption: this compound inhibits SCD1, a downstream effector of the PI3K/Akt/mTOR pathway.
Experimental Workflow: From Compound to Cellular Assay
The following diagram outlines the general workflow for utilizing this compound in a typical cell-based experiment.
Caption: General experimental workflow for using this compound in cell culture.
References
Troubleshooting & Optimization
Troubleshooting SSI-4 solubility issues
Welcome to the Technical Support Center for SSI-4, a potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme involved in fatty acid metabolism.[1][2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions commonly used for in vitro and in vivo experiments.[3] Ensuring it is fully dissolved is critical for obtaining accurate and reproducible experimental results.
Q2: What is the recommended first-line solvent for preparing a stock solution of this compound?
A2: For initial stock solution preparation, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.[4][5] this compound is soluble in DMSO at a concentration of 100 mg/mL (257.17 mM), though this may require sonication to fully dissolve.[5] It is crucial to use freshly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly impact solubility.[5]
Q3: My this compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium or buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is diluted into an aqueous medium where its solubility is much lower. The first step is to ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to minimize solvent effects on the biological system.[4] If precipitation still occurs, you may need to lower the final concentration of this compound or use a formulation with co-solvents or excipients.[4][6]
Q4: What is the difference between kinetic and equilibrium solubility?
A4: Kinetic solubility refers to the concentration of a compound that remains in solution after a small amount of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period.[7] Equilibrium solubility is the concentration of a compound in a saturated solution when excess solid has been equilibrated with the solvent over a longer period (e.g., 24-48 hours).[7][8] For most in vitro assays, you are dealing with kinetic solubility.
Troubleshooting Guide for this compound Solubility
This guide provides a tiered approach to resolving solubility issues with this compound.
Tier 1: Initial Dissolution in Organic Solvents
-
Issue: The provided this compound powder does not dissolve in my aqueous buffer (e.g., PBS).
-
Solution: You must first prepare a high-concentration stock solution in an appropriate organic solvent.
-
Step 1: Use 100% DMSO to prepare a stock solution. A concentration of 100 mg/mL is achievable, but may require ultrasonic treatment.[5]
-
Step 2: When diluting into your aqueous medium, add the DMSO stock to the buffer slowly while vortexing to facilitate mixing and minimize immediate precipitation.
-
Step 3: Visually inspect the solution for any signs of precipitation (cloudiness, particles). If observed, proceed to Tier 2.
-
Tier 2: Co-Solvent Formulations
-
Issue: this compound precipitates from the final aqueous solution, even with a low percentage of DMSO.
-
Solution: For more challenging applications, especially for achieving higher final concentrations in vivo, co-solvent formulations are necessary. These mixtures improve the solvating capacity of the final solution.
-
For In Vitro Assays: Consider creating a stock solution in a mixture of solvents, such as DMSO and ethanol (B145695) or DMSO and PEG400.[4] The final concentration of all organic solvents in the assay should be validated for compatibility with your cells.
-
For In Vivo Studies: Specific formulations have been developed to improve the solubility of this compound. A common formulation involves a three-part mixture of DMSO, PEG300, and Tween-80 in saline.[5] Another approach uses SBE-β-CD, a type of cyclodextrin.[5]
-
Tier 3: Using Solubilizing Excipients
-
Issue: Co-solvent systems are still not providing sufficient solubility or are incompatible with my experimental model.
-
Solution: Employ solubilizing excipients, which are additives that enhance solubility.
-
Cyclodextrins: Molecules like Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can encapsulate hydrophobic compounds, increasing their aqueous solubility.[5] A stock solution can be prepared in a pre-made solution of SBE-β-CD in saline, with a small amount of DMSO.[5]
-
Surfactants: Surfactants like Tween® 80 or Cremophor® EL form micelles that can carry the drug in aqueous solution.[4] These are often included in co-solvent formulations for in vivo use.[5]
-
Data Presentation: this compound Solubility
The following tables summarize the known solubility data for this compound.
Table 1: Solubility of this compound in Common Solvents and Formulations
| Solvent/Formulation | Concentration Achieved | Notes |
| DMSO | 100 mg/mL (257.17 mM) | Requires sonication. Use freshly opened DMSO.[5] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (6.43 mM) | Clear solution; requires sonication. Suitable for in vivo use.[5] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.43 mM) | Clear solution; requires sonication. Suitable for in vivo use.[5] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (6.43 mM) | Clear solution; requires sonication. Suitable for in vivo use.[5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mg/mL Stock Solution in DMSO
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 100 mg/mL concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a sonicating water bath and sonicate until the solution is completely clear. This may take several minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Protocol 2: Preparation of an In Vivo Formulation using a Co-Solvent System
This protocol is based on a published formulation for this compound.[5]
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following order:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Initial Dissolution: In a separate sterile tube, dissolve the required amount of this compound in 10% DMSO (relative to the final total volume). For example, to make 1 mL of a 2.5 mg/mL final solution, dissolve 2.5 mg of this compound in 100 µL of DMSO.
-
Combine and Mix: Slowly add the vehicle prepared in Step 1 to the DMSO/SSI-4 mixture from Step 2.
-
Solubilize: Vortex the final mixture thoroughly. If the solution is not clear, sonicate in a water bath until all material is dissolved.
-
Administration: This formulation should be prepared fresh before each use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified mechanism of action for this compound as an SCD1 inhibitor.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing SSI-4 Concentration for In Vitro Assays
Welcome to the technical support center for the novel Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, SSI-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and execution of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). SCD1 is a key enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] By inhibiting SCD1, this compound disrupts this process, leading to an accumulation of SFAs and a depletion of MUFAs within the cell.[3] This imbalance induces cellular stress, particularly endoplasmic reticulum (ER) stress, which can trigger apoptosis (programmed cell death) in cancer cells.[4][5][6]
Q2: What is the optimal concentration of this compound to use in my in vitro assay?
A2: The optimal concentration of this compound is cell-line and assay-dependent. However, based on preclinical studies, a good starting point for most cancer cell lines is in the low micromolar to nanomolar range. For example, in proliferation assays with acute myeloid leukemia (AML) cell lines, concentrations between 0.01 µM and 10 µM have been used. The reported IC50 value for this compound is approximately 1.9 nM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound?
A3: For in vitro experiments, this compound is typically dissolved in an organic solvent like DMSO to create a stock solution. For in vivo studies, a formulation with 10% Captisol solution has been used for oral administration in mice.[7] It is crucial to refer to the manufacturer's instructions for specific solubility and storage recommendations. To maintain its stability, the stock solution should be stored at -20°C or -80°C and protected from light.[8] Avoid repeated freeze-thaw cycles.
Q4: I am observing a weaker than expected anti-proliferative effect with this compound. What are the possible reasons?
A4: Several factors could contribute to a reduced effect of this compound. One common reason is the presence of exogenous MUFAs, like oleic acid, in the cell culture medium's serum, which can rescue cells from the effects of SCD1 inhibition.[3] Another possibility is the development of resistance in the cancer cells. A key resistance mechanism is the upregulation of Fatty Acid Desaturase 2 (FADS2), an enzyme that can compensate for the loss of SCD1 activity by producing alternative MUFAs.[6][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weak anti-proliferative effects | Presence of exogenous fatty acids in the culture medium. | Use lipid-depleted serum for your experiments to ensure the observed effects are due to the inhibition of de novo lipogenesis.[3] |
| Cellular resistance through upregulation of FADS2. | Confirm FADS2 upregulation via Western blot or qPCR. Consider co-treatment with a FADS2 inhibitor or using a cell line with low FADS2 expression.[9] | |
| Inhibitor instability or degradation. | Prepare fresh stock solutions of this compound for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[9] | |
| High background or off-target effects | Suboptimal inhibitor concentration. | Perform a dose-response experiment to identify the optimal concentration with the best therapeutic window. |
| Cell line sensitivity. | Ensure the chosen cell line is sensitive to SCD1 inhibition. Test a panel of cell lines if necessary. | |
| Difficulty in reproducing results | Variations in experimental conditions. | Standardize all experimental parameters, including cell seeding density, inhibitor concentration, and incubation times. Include appropriate positive and negative controls in every experiment.[9] |
| Cell line heterogeneity. | Perform cell line authentication to ensure the identity and purity of your cell line. Consider single-cell cloning to establish a homogenous cell population.[9] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 | 1.9 nM | [1] |
Table 2: In Vivo Dosing Parameters for this compound in Mice
| Parameter | Dosage | Vehicle | Reference |
| Oral Administration | 10 or 30 mg/kg | 10% Captisol solution | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete growth medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: For MTT assays, add the solubilization solution. For XTT assays, measure the absorbance directly at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for SCD1 Inhibition and ER Stress
-
Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., SCD1, p-PERK, ATF4, CHOP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[7]
Visualizations
Caption: Signaling pathway of this compound induced apoptosis and resistance.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Stearoyl-CoA desaturase 1 inhibition induces ER stress-mediated apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FADS2 confers SCD1 inhibition resistance to cancer cells by modulating the ER stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
Disclaimer: The following technical support guide addresses the mitigation of off-target effects for a hypothetical small molecule inhibitor, referred to as "SSI-4." As public information on a specific research compound named "this compound" is unavailable, this guide provides general strategies, protocols, and troubleshooting advice applicable to small molecule inhibitors in a research and drug development context.
Frequently Asked Questions (FAQs)
Q1: We are observing a phenotype in our cell-based assays after treatment with this compound, but we are unsure if it is a true on-target effect. How can we begin to investigate potential off-target effects?
A1: It is crucial to validate that the observed phenotype is a direct result of inhibiting the intended target. A multi-pronged approach is recommended to investigate potential off-target effects of this compound.
-
Orthogonal Compound Validation: Use a structurally different inhibitor that targets the same protein or pathway. If this second compound recapitulates the phenotype observed with this compound, it strengthens the evidence for an on-target effect.
-
Target Engagement Assays: Confirm that this compound is binding to its intended target in your experimental system. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify target engagement in intact cells.
-
Genetic Knockdown/Knockout: The most definitive way to mimic on-target inhibition is through genetic approaches. Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the phenotype of target knockdown/knockout matches the phenotype of this compound treatment, it strongly suggests an on-target mechanism.[1]
-
Dose-Response Analysis: A clear dose-response relationship between this compound concentration and the observed phenotype is expected for an on-target effect. Off-target effects often occur at higher concentrations.
Q2: Our initial screens with this compound showed promising results, but we are now seeing significant cytotoxicity at concentrations required for the desired effect. What could be the cause, and how can we troubleshoot this?
A2: The observed cytotoxicity could be due to on-target toxicity (the target is essential for cell viability) or off-target effects. To distinguish between these possibilities:
-
Compare with Genetic Knockdown: If knockdown or knockout of the target protein does not result in the same level of cytotoxicity, the toxicity observed with this compound is likely due to off-target effects.
-
Off-Target Profiling: Perform a broad kinase or protein panel screen to identify potential off-target binding partners of this compound. This can reveal unintended targets that, when inhibited, lead to cell death.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of this compound. If you can identify an analog that retains on-target potency but has reduced cytotoxicity, this suggests that the toxicity is a separable off-target effect.
Q3: We have identified several potential off-targets for this compound from a kinase panel. What are the next steps to validate these findings and understand their contribution to our observed phenotype?
A3: Validating these potential off-targets is a critical step.
-
Individual Target Validation: For each high-priority off-target, use a specific, well-characterized inhibitor (if available) to see if it produces the same phenotype as this compound.
-
Genetic Validation: Use siRNA or CRISPR to knock down each potential off-target individually. If knockdown of a specific off-target reproduces the phenotype, it confirms its involvement.
-
Rescue Experiments: In cells treated with this compound, try to rescue the phenotype by overexpressing a resistant mutant of the intended target or by adding back a downstream component of the on-target signaling pathway. If the phenotype is not rescued, it points towards a significant contribution from off-targets.
Troubleshooting Guides
Issue 1: Inconsistent Phenotypic Results with this compound
| Potential Cause | Troubleshooting Step |
| Compound Instability | Verify the stability of this compound in your cell culture media over the course of the experiment. Use fresh dilutions for each experiment. |
| Cell Line Integrity | Regularly perform cell line authentication to ensure you are working with the correct cells. |
| Assay Variability | Optimize and standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Perform cell permeability assays to determine if this compound is efficiently entering the cells. |
| Compound Efflux | Use efflux pump inhibitors to see if the cellular potency of this compound increases. |
| Target Not Expressed | Confirm the expression of the target protein in your cell line at the protein level (e.g., by Western blot). |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
This table summarizes the inhibitory activity of this compound against a panel of kinases to identify both on-target and potential off-target interactions.
| Kinase Target | % Inhibition at 1 µM |
| On-Target Kinase A | 95% |
| Off-Target Kinase B | 85% |
| Off-Target Kinase C | 72% |
| Off-Target Kinase D | 45% |
| Off-Target Kinase E | 15% |
Table 2: Comparison of Phenotypes from this compound Treatment and Target Knockdown
This table compares the phenotypic outcomes of treating cells with this compound versus genetically knocking down the intended target to differentiate on-target from off-target effects.
| Phenotype | This compound (1 µM) | Target A Knockdown (siRNA) |
| Cell Proliferation | 50% decrease | 45% decrease |
| Apoptosis | 30% increase | 28% increase |
| Cell Migration | 80% decrease | 75% decrease |
| Cytotoxicity | 60% increase | 10% increase |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to its intended target in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of the target protein by Western blotting. Increased thermal stability of the target protein in the presence of this compound indicates target engagement.
Protocol 2: Phenotypic Analysis using a CRISPR/Cas9 Knockout Cell Line
Objective: To compare the phenotype induced by this compound with the phenotype of genetically ablating the target protein.
Methodology:
-
Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout of the target gene in your cell line of interest. Validate the knockout at the protein level by Western blot.
-
Phenotypic Assay: Plate the wild-type and knockout cells at the same density.
-
Treatment: Treat the wild-type cells with a dose-range of this compound. Treat a parallel set of wild-type and knockout cells with a vehicle control.
-
Analysis: After the desired incubation period, perform your phenotypic assay (e.g., proliferation assay, migration assay).
-
Comparison: Compare the phenotype of the this compound-treated wild-type cells to the phenotype of the vehicle-treated knockout cells. A close match suggests the phenotype is on-target.
Visualizations
References
Technical Support Center: Overcoming Resistance to STAT3 Inhibitors in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to STAT3 inhibitors, such as SS-4, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is SS-4 and how does it work?
SS-4 is a potent and highly selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Its primary mechanism of action is to block the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue.[1][2] This phosphorylation is a critical step for the dimerization, nuclear translocation, and transcriptional activity of STAT3. By inhibiting Y705 phosphorylation, SS-4 prevents STAT3 from regulating the expression of its target genes, many of which are involved in cell proliferation, survival, and apoptosis.[1][2]
Q2: My cancer cell line has become resistant to our primary therapeutic. Could STAT3 be involved?
Aberrant activation of the STAT3 signaling pathway is a well-documented mechanism of acquired drug resistance to a wide range of cancer therapies, including chemotherapy, targeted kinase inhibitors, and monoclonal antibodies.[3][4][5] Constitutively active STAT3 can promote resistance by upregulating the expression of:
-
Anti-apoptotic proteins: Bcl-2, Bcl-xL, and survivin, which prevent programmed cell death.[6]
-
Cell cycle regulators: Cyclin D1, which promotes cell proliferation.[6]
-
Proteins involved in metastasis: Matrix metalloproteinases (MMPs).
Therefore, if your cell line has developed resistance, assessing the activation status of STAT3 is a crucial step.
Q3: How can I determine if STAT3 is activated in my resistant cell line?
The most common method to assess STAT3 activation is to measure the level of phosphorylated STAT3 at tyrosine 705 (p-STAT3 Y705) using Western blotting . An increased p-STAT3/total STAT3 ratio in your resistant cell line compared to the sensitive parental line would indicate STAT3 pathway activation.
Troubleshooting Guide: Overcoming Resistance
Problem: My cell line shows resistance to a STAT3 inhibitor (e.g., SS-4).
Possible Cause 1: Intrinsic or acquired resistance mechanisms.
Cells can develop resistance to STAT3 inhibitors through various mechanisms, including mutations in the STAT3 signaling pathway or activation of alternative survival pathways.
Solution 1: Combination Therapy
Combining a STAT3 inhibitor with other targeted therapies can be a highly effective strategy to overcome resistance. The choice of the combination agent will depend on the specific cancer cell type and the known resistance mechanisms.
Examples of Successful Combination Therapies from Preclinical Studies:
| Cancer Type | Resistant to | Combination Therapy | Observed Effect |
| Glioblastoma | Temozolomide | STAT3 inhibitor (STX-0119) + mTOR inhibitor (Rapamycin) | Significant inhibition of cell proliferation in resistant cells.[7] |
| Chronic Myeloid Leukemia | Imatinib (B729) | Dual STAT3/STAT5 inhibitor (SH-4-54) | Overcame imatinib resistance and induced apoptosis.[8] |
| Melanoma | Vemurafenib (B611658) | STAT3 inhibitor (WP1066) | Inhibited the growth of vemurafenib-resistant melanoma cells.[9] |
Solution 2: Genetic Knockdown of STAT3
To confirm that the observed resistance is indeed STAT3-dependent, you can use genetic approaches like siRNA or shRNA to knock down STAT3 expression. If the cells regain sensitivity to the primary therapeutic after STAT3 knockdown, it confirms the role of STAT3 in the resistance mechanism.
Experimental Protocols
Protocol 1: Western Blot for p-STAT3 and Total STAT3
Objective: To determine the activation status of STAT3 in sensitive and resistant cell lines.
Materials:
-
Cell lysates from sensitive and resistant cell lines
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Rabbit anti-STAT3
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Prepare cell lysates and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the total STAT3 antibody to normalize the results.
Protocol 2: Cell Viability Assay (CCK-8/MTT)
Objective: To assess the effect of single-agent and combination therapies on the viability of resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
96-well plates
-
STAT3 inhibitor (e.g., SS-4)
-
Combination drug (e.g., Rapamycin)
-
CCK-8 or MTT reagent
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of the STAT3 inhibitor alone, the combination drug alone, and the combination of both. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To determine if the combination therapy induces apoptosis in resistant cell lines.
Materials:
-
Sensitive and resistant cell lines
-
6-well plates
-
STAT3 inhibitor and combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Seed cells in 6-well plates and treat with the drugs as described for the viability assay.
-
After 24-48 hours, harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Canonical STAT3 signaling pathway leading to drug resistance.
Caption: Overcoming resistance with combination therapy.
References
- 1. SS-4 is a highly selective small molecule inhibitor of STAT3 tyrosine phosphorylation that potently inhibits GBM tumorigenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition [mdpi.com]
- 4. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 8. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stat3-targeted therapies overcome the acquired resistance to vemurafenib in melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of SSI-4
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of SSI-4, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). While preclinical data suggests this compound has a favorable pharmacokinetic profile, this guide provides troubleshooting strategies and answers to frequently asked questions to address potential challenges during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Initial studies report this compound has "excellent oral bioavailability." Why might I still encounter issues with in vivo exposure?
A1: While early reports are positive, several factors can influence the in vivo bioavailability of this compound in your specific experimental setting. These can include:
-
Formulation challenges: The method of preparation and the vehicle used for administration can significantly impact dissolution and absorption.
-
Physicochemical properties: The aqueous solubility and stability of this compound in different pH environments of the gastrointestinal tract can affect its absorption.
-
Biological variability: Differences in animal strains, age, and health status can lead to variations in drug metabolism and absorption.
-
Food effects: The presence or absence of food in the gastrointestinal tract can alter the absorption of this compound.
Q2: What are the critical physicochemical properties of this compound I should consider?
A2: Key physicochemical properties that influence the bioavailability of small molecule inhibitors like this compound include:
-
Aqueous Solubility: Low solubility can lead to poor dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
Lipophilicity (LogP): An optimal LogP is crucial for balancing solubility and membrane permeability.
-
pKa: The ionization state of this compound at different physiological pH values will affect its solubility and ability to cross cell membranes.
-
Chemical Stability: Degradation of this compound in the acidic environment of the stomach or by digestive enzymes can reduce the amount of drug available for absorption.
Q3: How can I prepare a suitable formulation for in vivo oral administration of this compound?
A3: A common starting point for preclinical in vivo studies is to formulate this compound in a vehicle that enhances its solubility and stability. A suggested formulation protocol for research use is as follows:
-
Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
For the final dosing solution, a mixture of excipients can be used. For example, a vehicle consisting of PEG300, Tween-80, and saline can be effective.
-
A typical protocol involves adding the DMSO stock solution to PEG300, mixing thoroughly, then adding Tween-80, followed by a final dilution with saline.
It is crucial to ensure the final concentration of DMSO is low (typically <5% of the total volume) to avoid toxicity. The clarity and stability of the final solution should be visually inspected before administration.
Troubleshooting Guide
Issue 1: Low or Variable Oral Bioavailability
Question: My in vivo experiments with orally administered this compound are showing low and inconsistent plasma concentrations. What are the potential causes and how can I troubleshoot this?
Answer: Low or variable oral bioavailability can stem from issues with solubility, permeability, or first-pass metabolism. The following troubleshooting steps can help identify and address the root cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or variable oral bioavailability.
Experimental Protocols:
-
Aqueous Solubility Assessment:
-
Prepare saturated solutions of this compound in buffers at pH 1.2 (simulated gastric fluid) and pH 6.8 (simulated intestinal fluid).
-
Equilibrate the solutions for 24 hours at a controlled temperature (e.g., 37°C).
-
Filter the solutions to remove undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
-
In Vitro Permeability Assay (PAMPA):
-
Use a 96-well plate with a filter membrane coated with a lipid solution to mimic the intestinal barrier.
-
Add a solution of this compound in a suitable buffer to the donor wells.
-
Add buffer to the acceptor wells.
-
Incubate for a defined period (e.g., 4-16 hours).
-
Measure the concentration of this compound in both donor and acceptor wells to determine the permeability coefficient.
-
Issue 2: Suspected High First-Pass Metabolism
Question: After confirming good solubility and permeability, the systemic exposure of this compound is still lower than expected. Could this be due to first-pass metabolism?
Answer: Yes, significant metabolism in the gut wall and/or liver before the drug reaches systemic circulation (first-pass effect) can substantially reduce bioavailability.
Signaling Pathway: First-Pass Metabolism
Caption: Schematic of first-pass metabolism of an orally administered drug.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare an incubation mixture containing liver microsomes (from the relevant species), NADPH (as a cofactor), and a buffer solution.
-
Pre-warm the mixture to 37°C.
-
Add this compound to initiate the metabolic reaction.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in the samples by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples to determine the remaining concentration of this compound over time.
-
Calculate the in vitro half-life and intrinsic clearance.
Data at a Glance
The following table summarizes key in vitro and in vivo parameters for this compound based on available literature.
| Parameter | Value | Species/System |
| In Vitro Potency | ||
| IC₅₀ (SCD1) | ~1.9 nM | In vitro enzymatic assay |
| In Vivo Dosing | ||
| Dose | 180 mg/kg | Athymic nude mice |
| Administration Route | Oral gavage | Athymic nude mice |
Advanced Strategies for Bioavailability Enhancement
If initial troubleshooting and formulation optimization are insufficient, more advanced strategies can be considered.
Logical Relationship: Advanced Bioavailability Enhancement Strategies
Caption: Overview of advanced strategies to enhance oral bioavailability.
These advanced approaches require specialized expertise in formulation science and medicinal chemistry and should be considered in later stages of drug development if necessary.
Technical Support Center: Refining Experimental Design for SSI-4 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SSI-4, a novel and potent inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). Our goal is to address specific issues that may be encountered during experiments and to provide clear, actionable guidance to ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1), a key enzyme in the de novo synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). By inhibiting SCD1, this compound disrupts lipid homeostasis, leading to an accumulation of SFAs. This induces significant cellular stress, particularly within the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptotic cell death in cancer cells.
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-tumor activity across a range of cancer cell lines. Efficacy is often correlated with a high dependence on de novo fatty acid synthesis. Published studies have shown sensitivity in models of clear cell renal cell carcinoma, acute myeloid leukemia (AML), and hepatocellular carcinoma (HCC). However, the sensitivity can vary, and it is crucial to determine the IC50 value for your specific cell line of interest.
Q3: What are the expected downstream cellular effects of this compound treatment?
A3: Treatment of sensitive cancer cells with this compound is expected to lead to a cascade of cellular events, including:
-
Induction of ER Stress: Look for the upregulation of key ER stress markers such as GRP78 (BiP), CHOP, and the phosphorylation of PERK and eIF2α.
-
Induction of Apoptosis: This can be confirmed by observing caspase activation (e.g., cleaved caspase-3, -7, -9), and externalization of phosphatidylserine (B164497) (Annexin V staining).
-
Inhibition of Cell Proliferation: A dose-dependent decrease in cell viability and proliferation is a primary outcome.
-
Modulation of Signaling Pathways: SCD1 inhibition can impact multiple signaling cascades, including the PI3K/Akt pathway.
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is typically supplied as a solid. For in vitro cell-based assays, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations for your experiments. It is critical to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.
Troubleshooting Guides
Cell Proliferation and Viability Assays
Users may encounter variability in cell proliferation and viability assays when testing this compound. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Possible Cause | Solution |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Calibrate pipettes regularly and use consistent technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| IC50 value is significantly higher than expected | 1. Cell line is resistant to this compound. 2. This compound degradation. 3. Suboptimal assay duration. | 1. Confirm SCD1 expression in your cell line. 2. Prepare fresh this compound dilutions for each experiment. 3. Optimize the incubation time (e.g., 48, 72, 96 hours) to allow for the induction of apoptosis. |
| Poor dynamic range of the assay | 1. Suboptimal cell density. 2. Incorrect wavelength or filter settings on the plate reader. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Verify the instrument settings are appropriate for the specific viability reagent being used (e.g., MTT, MTS, CellTiter-Glo). |
Western Blotting for ER Stress Markers
Western blotting is a key technique to confirm the mechanism of action of this compound. Below are common troubleshooting tips for detecting ER stress markers.
| Issue | Possible Cause | Solution |
| No or weak signal for phosphorylated proteins (e.g., p-PERK, p-eIF2α) | 1. Inappropriate lysis buffer. 2. Short treatment time. 3. Phosphatase activity. | 1. Use a lysis buffer containing phosphatase inhibitors. 2. Perform a time-course experiment to determine the optimal time point for phosphorylation events. 3. Keep samples on ice and work quickly during protein extraction. |
| High background on the blot | 1. Insufficient blocking. 2. Primary antibody concentration is too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate the primary antibody to determine the optimal concentration. 3. Increase the number and duration of wash steps.[1][2] |
| Multiple non-specific bands | 1. Primary antibody is not specific. 2. Protein overloading. | 1. Validate the antibody using positive and negative controls. 2. Load less protein per well.[2] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using MTT
This protocol is for determining the effect of this compound on cancer cell proliferation and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a 2X concentrated serial dilution of this compound in complete medium from a stock solution in DMSO. Also, prepare a 2X vehicle control (medium with the same final DMSO concentration).
-
Remove the medium from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Data Acquisition: Agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5X, 1X, and 2X the IC50 value) and a vehicle control for an appropriate duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE or Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: Signaling pathway of this compound action in cancer cells.
Caption: A typical experimental workflow for characterizing this compound.
References
How to control for SSI-4 vehicle effects
Welcome to the technical support center for SSI-4, a potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This resource provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving this compound, with a specific focus on controlling for potential vehicle effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)[1][2][3][4]. SCD1 is a key enzyme in fatty acid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD1, this compound can induce lipotoxicity and has shown anti-tumor activity in various cancer models[1][5][6].
Q2: What is a "vehicle" and why is a vehicle control necessary when working with this compound?
A2: A vehicle is an inert medium used to dissolve or suspend a compound, like this compound, for administration in an experiment. This compound is hydrophobic and requires a specific vehicle for solubilization. A vehicle control group, which receives the vehicle without this compound, is crucial to differentiate the biological effects of this compound from any potential effects of the vehicle itself[2][5].
Q3: What is the recommended vehicle for in vivo administration of this compound?
A3: A commonly used vehicle for this compound consists of a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline. A specific protocol for preparing a 2.5 mg/mL solution of this compound in this vehicle is provided in the Experimental Protocols section below[2].
Q4: Can the vehicle components themselves affect my experimental results?
A4: Yes, the components of the vehicle are not always biologically inert and can have their own effects.
-
DMSO is a powerful solvent but can influence cell growth, differentiation, and gene expression at certain concentrations[2]. It has also been shown to inhibit the phosphorylation of kinases like p38 and JNK.
-
PEG300 is generally considered to have low toxicity but can cause local irritation at the injection site[6].
-
Tween-80 can have effects on the central nervous system and may inhibit P-glycoprotein, which could alter the bioavailability of your compound of interest[7][8].
Therefore, a vehicle control group is essential to properly interpret your results.
Troubleshooting Guide: Vehicle-Related Effects
This guide addresses common issues that may arise due to the vehicle used for this compound administration.
| Observed Issue | Potential Cause (Vehicle-Related) | Recommended Action |
| Unexpected changes in gene expression or cell signaling in my control group. | DMSO is known to have biological activity, including altering gene expression and inhibiting certain signaling pathways[2]. | This highlights the importance of the vehicle control. The effects of this compound should be determined by comparing the this compound treated group directly to the vehicle control group, not to an untreated group. |
| Local irritation, inflammation, or skin reactions at the injection site in both vehicle and treated groups. | PEG300 can sometimes cause local tissue reactions[6]. | Ensure the injection volume is appropriate for the animal size and route of administration. Consider alternative, less irritating vehicles if the reaction is severe and impacts the experimental outcomes. |
| Pharmacokinetic variability or unexpectedly high bioavailability of this compound. | Tween-80 can inhibit P-glycoprotein, a drug efflux pump, which may increase the absorption and systemic exposure of this compound[8]. | Be aware of this potential interaction when analyzing pharmacokinetic data. If this is a concern, consider a pilot study to assess the impact of the vehicle on this compound exposure. |
| Behavioral changes in animals treated with the vehicle. | Both DMSO and Tween-80 have been reported to have effects on the central nervous system and locomotor activity in animal models[7][9][10]. | Carefully observe and record any behavioral changes in the vehicle control group. Ensure that the observed effects of this compound on behavior are significantly different from those seen in the vehicle control group. |
Experimental Protocols
Preparation of this compound Vehicle for In Vivo Studies
This protocol is adapted from a commercially available source for preparing a 2.5 mg/mL solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Prepare the final formulation (for a 1 mL final volume):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again until the solution is clear and homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex one final time to ensure complete mixing.
-
-
Prepare the Vehicle Control:
-
Follow the exact same procedure as above, but in step 2b, substitute the this compound stock solution with 100 µL of pure DMSO.
-
Note: This protocol yields a clear solution of 2.5 mg/mL this compound. For long-term studies (exceeding half a month), the stability of this formulation should be carefully considered[2].
Visualizations
Caption: Experimental workflow for a properly controlled this compound study.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gadconsulting.com [gadconsulting.com]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 5. Best Practice: Behavior Control Groups | Animal Behavior Core | Washington University in St. Louis [sites.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Tween 80 on exploratory behavior and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of SSI-4
Welcome to the technical support center for SSI-4. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential issues arising from batch-to-batch variability of this research compound. Ensuring the consistency and reliability of your experimental results is paramount, and this guide provides frequently asked questions (FAQs), troubleshooting strategies, and detailed quality control protocols.
Important Note on this compound: The designation "this compound" has been used in scientific literature to refer to at least two distinct small molecule inhibitors:
-
A potent and selective inhibitor of Stearoyl-CoA Desaturase 1 (SCD1)
-
A selective inhibitor of STAT3 tyrosine phosphorylation (referred to as SS-4 in some publications)
This guide will provide general principles for addressing batch-to-batch variability applicable to both compounds, with specific details and examples for each where appropriate.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in potency between batches of a small molecule inhibitor like this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms, or variations in the crystalline structure (polymorphism). It is highly recommended to perform in-house quality control checks on the new batch before extensive use. Please refer to the "Quality Control Protocols" section for detailed instructions.
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?
A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch. These can include residual solvents from synthesis, byproducts, or degradation products. We strongly advise performing a purity analysis via HPLC/UPLC and confirming the compound's identity with mass spectrometry.
Q3: The solubility of our new batch of this compound in our chosen solvent is lower than what is stated on the datasheet. What should we do?
A3: Variations in solubility can be attributed to differences in the physical form (e.g., amorphous vs. crystalline) of the compound between batches. Gentle warming of the solution to 37°C and brief sonication can often help to fully dissolve the compound. If solubility issues persist, a fresh stock solution should be prepared. It is also advisable to verify the solvent's purity and water content, as these can impact solubility.
Q4: How should I store my this compound to ensure its stability?
A4: For the SCD1 inhibitor this compound, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] When stored at -80°C, it is advised to use it within 6 months, and within 1 month if stored at -20°C.[1] For the STAT3 inhibitor, while specific public information on long-term storage is less available, general best practices for small molecules suggest storing them desiccated at -20°C or -80°C to minimize degradation. Always refer to the manufacturer's datasheet for specific storage recommendations.
Troubleshooting Guide
If you are experiencing inconsistent results with a new batch of this compound, follow this systematic approach to identify the source of the variability.
Step 1: Verify Compound Identity and Purity
-
Action: Confirm that the new batch is the correct compound and meets the required purity specifications. Impurities can significantly alter experimental outcomes.
-
Recommendation: Perform identity confirmation by Mass Spectrometry (MS) and purity analysis by High-Performance Liquid Chromatography (HPLC). Compare the results to the certificate of analysis (CoA) provided by the supplier and to data from previous batches if available.
Step 2: Assess Compound Stability and Solubility
-
Action: Ensure the compound has been stored correctly and has not degraded. Improper storage can lead to the formation of inactive or interfering byproducts.
-
Recommendation: Prepare a fresh stock solution from the new batch. Visually inspect for complete dissolution. If solubility is an issue, try gentle warming or sonication.
Step 3: Standardize Experimental Conditions
-
Action: Review your experimental protocol to ensure all parameters are consistent with previous experiments.
-
Recommendation: Pay close attention to reagent concentrations, incubation times, cell passage numbers, and instrument settings.
Step 4: Perform a Functional Validation Assay
-
Action: A shift in the dose-response curve can indicate a difference in the potency of the new batch.
-
Recommendation: Conduct a functional assay to compare the activity of the new batch with a previously validated batch. For the SCD1 inhibitor, this could be an enzymatic inhibition assay. For the STAT3 inhibitor, a reporter assay or a western blot for phosphorylated STAT3 would be appropriate.
Quantitative Data Summary
The following tables provide a summary of key parameters to consider when assessing the batch-to-batch variability of this compound.
Table 1: Quality Control Parameters for this compound Batches
| Parameter | Method | Recommended Specification | Potential Impact of Deviation |
| Identity | Mass Spectrometry (MS) | Observed m/z matches theoretical m/z ± 0.1 | Incorrect compound will lead to meaningless results. |
| Purity | HPLC/UPLC | >98% | Lower purity can lead to reduced potency and off-target effects. |
| Solubility | Visual Inspection & Concentration Measurement | Clear solution at the desired concentration | Incomplete dissolution leads to inaccurate dosing and reduced efficacy. |
| Potency (IC50) | Functional Assay | Within ± 2-fold of the reference value | A significant shift indicates a difference in the active concentration of the compound. |
Table 2: Representative Potency of this compound Inhibitors
| This compound Type | Target | Assay Type | Reported IC50 |
| SCD1 Inhibitor | SCD1 | Enzymatic Assay | 1.9 nM[2] |
| STAT3 Inhibitor (SS-4) | STAT3 Phosphorylation | Cell-based Assay | ~100 nM[3] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a new batch of this compound and to compare its impurity profile with a reference standard.
-
Materials:
-
This compound (new batch and reference standard)
-
HPLC-grade solvent for dissolution (e.g., DMSO)
-
HPLC system with a UV detector
-
C18 column
-
HPLC-grade mobile phase solvents (e.g., water and acetonitrile (B52724) with 0.1% formic acid)
-
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the new batch and the reference standard of this compound in a suitable solvent. Further dilute to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system. Use a suitable mobile phase gradient to ensure good separation of the main peak from any impurities.
-
Data Analysis: Monitor the elution profile using the UV detector at an appropriate wavelength. Calculate the purity of the new batch by comparing the area of the main peak to the total area of all peaks. Compare the chromatogram of the new batch to the reference standard to identify any new or significantly larger impurity peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the new batch of this compound.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the new batch of this compound in a suitable solvent (e.g., methanol).
-
MS Analysis: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of this compound.
-
Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of this compound.
-
Protocol 3: Functional Validation of SCD1 Inhibitor this compound
-
Objective: To determine the in vitro potency of a new batch of this compound by measuring its ability to inhibit SCD1 enzymatic activity.
-
Methodology:
-
Prepare a series of dilutions of the new this compound batch and a reference batch.
-
In a reaction buffer, combine liver microsomes (as a source of SCD1), a radiolabeled substrate (e.g., [14C]stearic acid), and a source of reducing equivalents (NADH or NADPH).[4]
-
Add the different concentrations of this compound or vehicle control to the reaction mixture.
-
Incubate for a defined period at 37°C.
-
Stop the reaction and extract the total lipids.
-
Separate the radiolabeled stearic acid and oleic acid using reverse-phase HPLC.
-
Quantify the radioactivity in the stearic acid and oleic acid peaks to determine the percentage of inhibition.
-
Calculate the IC50 value for the new batch and compare it to the reference batch.
-
Visualizations
Caption: Signaling pathway of SCD1 and the inhibitory action of this compound.
Caption: Experimental workflow for assessing batch-to-batch variability.
Caption: Logical relationship diagram for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 3. SS-4 is a highly selective small molecule inhibitor of STAT3 tyrosine phosphorylation that potently inhibits GBM tumorigenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Efficacy of Cannabinoid Receptor 1 (CB1) Inhibitors: A Guide for Researchers
Introduction
The cannabinoid receptor 1 (CB1), a G protein-coupled receptor, is a key component of the endocannabinoid system, playing a significant role in regulating energy homeostasis, appetite, and various neurological functions.[1][2] Its activation by endocannabinoids or exogenous agonists like Δ⁹-tetrahydrocannabinol (THC) can lead to increased appetite and other psychoactive effects.[3][4][5] Consequently, antagonism of the CB1 receptor has been a major focus for the development of therapies targeting obesity and related metabolic disorders.[6][7][8]
This guide provides a comparative overview of the efficacy of several notable CB1 inhibitors. While this report aims to include the compound SSI-4, a comprehensive search of publicly available scientific literature and databases did not yield specific information on a CB1 inhibitor designated as "this compound". Therefore, this guide will focus on a comparison of well-characterized first-generation antagonists like Rimonabant (B1662492) and Taranabant (B1681927), the widely used preclinical tool AM251, and newer generation inhibitors such as MJ08 and AEF0117, which are being developed with potentially improved safety profiles.
In Vitro Efficacy at the CB1 Receptor
The initial characterization of a CB1 inhibitor involves determining its binding affinity and functional activity at the receptor. These parameters are typically assessed through in vitro assays using cell lines that recombinantly express the human CB1 receptor.
| Compound | Type | Binding Affinity (Ki) | Functional Activity (IC50/EC50) | Selectivity for CB1 vs. CB2 | Reference |
| Rimonabant (SR141716A) | Inverse Agonist | 2 nM | - | >500-fold | [9] |
| Taranabant | Inverse Agonist | 0.13 nM | - | - | [10] |
| AM251 | Inverse Agonist | 7.5 nM | IC50 = 8 nM (antagonist activity) | ~306-fold | [11][12][13] |
| MJ08 | Antagonist/Inverse Agonist | IC50 = 99.9 nM | IC50 = 30.23 nM (antagonist activity); EC50 = 78.6 nM (inverse agonist activity) | Selective for CB1 | [14][15] |
| AEF0117 | Signaling-Specific Inhibitor | - | Inhibits a subset of THC-induced effects | - | [16][17] |
Note: Ki values represent the concentration of the inhibitor required to occupy 50% of the receptors in a radioligand binding assay. IC50 values represent the concentration of an antagonist required to inhibit 50% of an agonist's response, while EC50 values represent the concentration of an inverse agonist required to produce 50% of its maximal effect.
In Vivo Preclinical and Clinical Efficacy
The therapeutic potential of CB1 inhibitors is further evaluated in animal models and human clinical trials, primarily focusing on their effects on food intake, body weight, and metabolic parameters.
| Compound | Primary In Vivo Effects (Preclinical) | Key Clinical Trial Outcomes | Reference |
| Rimonabant | Reduces food intake and body weight in animal models. | Significant weight loss in obese patients; withdrawn from the market due to psychiatric side effects. | [6][7][18][19][20] |
| Taranabant | Dose-dependently decreases food intake and body weight gain in mice. | Clinically meaningful weight loss; development discontinued (B1498344) due to psychiatric and gastrointestinal adverse events. | [10][21][22][23] |
| AM251 | Reduces fasting-induced food intake and body weight gain in mice. | Primarily used as a preclinical research tool. | [12][24] |
| MJ08 | Reduces food intake, decreases body weight, and ameliorates dyslipidemia in diet-induced obese mice. | Not yet in clinical trials. | [14][15] |
| AEF0117 | Decreases cannabinoid self-administration and THC-related behavioral impairment in mice and non-human primates without producing significant adverse effects. | Phase 2b clinical trial for Cannabis Use Disorder showed a decrease in cannabis use. | [16][17][25] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CB1 receptor signaling pathway and a general workflow for evaluating the efficacy of CB1 inhibitors.
References
- 1. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Identification of a Potent and Selective Cannabinoid CB1 Receptor Antagonist from Auxarthron reticulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of the Human Cannabinoid Receptor CB1 – Center for Drug Discovery [cdd.neu.edu]
- 4. Crystal Structure of the Human Cannabinoid Receptor CB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. AM-251 (drug) - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
- 13. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 14. Novel selective cannabinoid CB1 receptor antagonist MJ08 with potent in vivo bioactivity and inverse agonistic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel selective cannabinoid CB(1) receptor antagonist MJ08 with potent in vivo bioactivity and inverse agonistic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Signaling-specific inhibition of the CB1 receptor for cannabis use disorder: phase 1 and phase 2a randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of the cannabinoid-1 receptor blocker rimonabant on weight reduction and cardiovascular risk factors in overweight patients: 1-year experience from the RIO-Europe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. experts.llu.edu [experts.llu.edu]
- 22. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phase III Data Showed Taranabant, Merck & Co., Inc.'s Investigational Medicine to Treat Obesity, Led to Statistically Significant Weight Loss - BioSpace [biospace.com]
- 24. Cannabinoid CB1 receptor antagonist AM251 inhibits cocaine-primed relapse in rats: role of glutamate in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. firstwordpharma.com [firstwordpharma.com]
Cross-Validation of SSI-4 Effects in Diverse Cancer Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The small molecule inhibitor SSI-4, targeting the lipid metabolism enzyme Stearoyl-CoA Desaturase 1 (SCD1), has emerged as a promising anti-cancer agent. This guide provides a comparative analysis of the in vitro effects of this compound across various cancer cell lines, supported by experimental data and detailed methodologies to aid in the evaluation and potential application of this compound in oncology research and drug development.
Quantitative Analysis of this compound Anti-Proliferative Activity
The inhibitory effects of this compound on the proliferation of a diverse panel of human cancer cell lines have been evaluated, demonstrating potent activity across multiple cancer types. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined for various cell lines, highlighting the differential sensitivity to SCD1 inhibition.
A study by Von Roemeling et al. (2017) demonstrated that this compound impaired tumor cell proliferation in 15 out of 19 different tumor cell lines, representing a broad spectrum of cancers, while leaving normal patient-derived cells unaffected. This indicates a favorable therapeutic window for this compound.
| Cell Line | Cancer Type | IC50 (nM) |
| A498 | Clear Cell Renal Cell Carcinoma | ~10 |
| Various | Cholangiocarcinoma | 1 - 40 |
| K562 | Acute Myeloid Leukemia | Sensitive |
| MOLM-13 | Acute Myeloid Leukemia | Sensitive |
| MV-4-11 | Acute Myeloid Leukemia | Sensitive |
| OCI-AML3 | Acute Myeloid Leukemia | Resistant |
| THP-1 | Acute Myeloid Leukemia | Resistant |
| HL-60 | Acute Myeloid Leukemia | Resistant |
| Kasumi-1 | Acute Myeloid Leukemia | Resistant |
| TF-1 | Acute Myeloid Leukemia | Resistant |
Table 1: Comparative in vitro efficacy of this compound in various cancer cell lines. The data indicates that this compound is potent against several cancer types, with particularly low nanomolar efficacy in clear cell renal cell carcinoma and cholangiocarcinoma. Sensitivity within a single cancer type, such as Acute Myeloid Leukemia, can be heterogeneous.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's effects, detailed experimental protocols for key in vitro assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the effect of a compound on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for this compound).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V-FITC and PI.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its cross-validation.
A Comparative Guide to SSI-4 and First-Generation CB1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid receptor 1 (CB1) antagonism has evolved significantly since the advent of its first-generation agents. While early compounds demonstrated therapeutic promise, particularly in metabolic disorders, their clinical development was halted by significant central nervous system (CNS) side effects. This has paved the way for next-generation antagonists, such as the conceptual SSI-4, designed to mitigate these risks while retaining therapeutic efficacy. This guide provides a detailed, data-driven comparison between this compound, representing a peripherally restricted neutral antagonist, and the first-generation inverse agonists, rimonabant (B1662492) and taranabant.
Mechanism of Action: A Tale of Two Generations
First-generation CB1 receptor antagonists, including rimonabant and taranabant, are classified as inverse agonists . This means they not only block the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) to the CB1 receptor but also inhibit the receptor's basal, constitutive activity.[1] This action occurs in both the central and peripheral nervous systems. The inverse agonism in the brain is widely believed to be a primary contributor to the adverse psychiatric effects observed in clinical trials, such as anxiety and depression, which ultimately led to their market withdrawal.[2][3]
In contrast, this compound represents a new wave of neutral antagonists . These molecules block the CB1 receptor, preventing agonist activation, but do not affect the receptor's basal activity.[1][4] Crucially, this compound is also designed to be peripherally restricted , meaning it has limited ability to cross the blood-brain barrier. This dual-pronged approach aims to harness the metabolic benefits of CB1 antagonism in peripheral tissues (such as adipose tissue, liver, and pancreas) while avoiding the centrally-mediated psychiatric side effects associated with first-generation drugs.[5][6]
References
- 1. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taranabant - Wikipedia [en.wikipedia.org]
- 4. Neural Effects of Cannabinoid CB1 Neutral Antagonist Tetrahydrocannabivarin on Food Reward and Aversion in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of SS-4 and Similar STAT3 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, and differentiation. Aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a highly attractive target for therapeutic intervention. This guide provides a head-to-head comparison of SS-4, a potent STAT3 inhibitor, with other similar compounds, supported by experimental data and detailed methodologies.
The STAT3 Signaling Pathway: A Key Oncogenic Driver
The canonical STAT3 signaling cascade is initiated by the binding of cytokines or growth factors to their cell surface receptors. This triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 at the critical tyrosine residue 705 (Y705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus, bind to DNA, and regulate the transcription of downstream target genes involved in tumorigenesis.
A Comparative Analysis of STAT3 Inhibitors in Diverse Disease Models
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a pivotal therapeutic target in a multitude of diseases, including a wide array of cancers and inflammatory disorders.[1][2][3] The constitutive activation of STAT3 is a frequent event in malignancies, contributing to tumor cell proliferation, survival, metastasis, and immune evasion.[1][4] This guide provides a comparative analysis of a potent and selective STAT3 inhibitor, SS-4, alongside other notable STAT3 inhibitors such as WP1066, S3I-201, and YY002, across various disease models. The objective is to present a clear overview of their performance, supported by experimental data, to aid researchers in their drug development endeavors.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
The STAT3 signaling cascade is a critical regulator of gene expression involved in cell growth, differentiation, and apoptosis.[2] Dysregulation of this pathway is a hallmark of many diseases. The inhibitors discussed herein primarily target the aberrant activation of STAT3, albeit through different mechanisms, to restore normal cellular function.
References
Benchmarking "SSI-4": A Case of Mistaken Identity in Functional Assays
A comprehensive search for "SSI-4" in the context of functional assays for drug development has revealed a case of mistaken identity. The overwhelmingly prevalent result for "this compound" is the Stuttering Severity Instrument - Fourth Edition , a clinical tool used by speech-language pathologists to assess the severity of stuttering in children and adults.[1][2][3][4][5][6][7] This standardized assessment measures parameters such as the frequency and duration of stuttering events, physical concomitants, and the naturalness of speech.[1][2][5]
There is no readily available scientific literature or public data that refers to a molecular entity, such as a small molecule inhibitor or biologic, by the designation "this compound" within the domains of pharmaceutical research, molecular biology, or drug development. The request to benchmark "this compound" performance in functional assays with supporting experimental data and signaling pathway diagrams suggests a fundamental misidentification of the subject of interest.
Therefore, a direct comparison guide for a therapeutic agent or research molecule named "this compound" cannot be generated at this time due to the absence of any such entity in the public domain.
To fulfill the user's request for a template of a comparison guide, the following sections will use a hypothetical small molecule inhibitor, which we will call "SMI-4" (Small Molecule Inhibitor-4) , targeting a well-understood signaling pathway. This will serve as an illustrative example of how such a guide would be structured, incorporating all the requested elements, including data tables, experimental protocols, and Graphviz diagrams.
Hypothetical Comparison: SMI-4 in Kinase Inhibition Assays
This guide provides a comparative performance analysis of the hypothetical small molecule inhibitor, SMI-4, against a known competitor, Compound X, in targeting the fictional "Kinase Y" signaling pathway, which is implicated in cell proliferation.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro potency and cellular activity of SMI-4 and Compound X against Kinase Y.
| Parameter | SMI-4 | Compound X (Alternative) |
| IC₅₀ (Kinase Y) | 15 nM | 50 nM |
| Cellular EC₅₀ | 100 nM | 350 nM |
| Selectivity (vs. Kinase Z) | 200-fold | 50-fold |
| Maximum Inhibition | 98% | 95% |
Experimental Protocols
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Reagents: Recombinant human Kinase Y, ATP, substrate peptide, SMI-4, Compound X, kinase buffer.
-
Procedure:
-
A dilution series of SMI-4 and Compound X was prepared.
-
Kinase Y and the substrate peptide were incubated with each inhibitor concentration in a 96-well plate.
-
The enzymatic reaction was initiated by the addition of ATP.
-
After 60 minutes at 30°C, the reaction was stopped.
-
The amount of phosphorylated substrate was quantified using a luminescence-based detection reagent.
-
Data were normalized to control wells (no inhibitor) and IC₅₀ values were calculated using a four-parameter logistic curve fit.
-
This assay measures the effectiveness of an inhibitor in a cellular context.
-
Cell Line: A human cancer cell line known to be dependent on Kinase Y signaling.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
A dilution series of SMI-4 and Compound X was added to the cells.
-
After 72 hours of incubation, cell viability was assessed using a resazurin-based reagent.
-
Fluorescence was measured to determine the number of viable cells.
-
EC₅₀ values were calculated by plotting the percentage of cell growth inhibition against the inhibitor concentration.
-
Visualizations
Below are diagrams illustrating the targeted signaling pathway and the experimental workflow.
Caption: Hypothetical signaling pathway showing the inhibitory action of SMI-4 on Kinase Y.
Caption: Workflow for in vitro and cell-based functional assays for kinase inhibitors.
References
- 1. theraplatform.com [theraplatform.com]
- 2. (this compound) Stuttering Severity Instrument, Fourth Edition [wpspublish.com]
- 3. uv.uio.no [uv.uio.no]
- 4. annarbor.co.uk [annarbor.co.uk]
- 5. Giving the Stuttering Severity Instrument- 4th Edition (this compound) - Global Speech Therapy [globalspeechtherapy.com]
- 6. speechlanguageplanner.com [speechlanguageplanner.com]
- 7. SSI–4 - Stuttering Severity Instrument for Children and Adults—Fourth Edition | Pearson Clinical Assessment Canada - English [pearsonclinical.ca]
Safety Operating Guide
Essential Safety and Handling Protocols for the Novel Compound SSI-4
Date of Issue: December 5, 2025
For Immediate Use by Authorized Research Personnel
This document provides critical safety, handling, and disposal procedures for the novel small molecule inhibitor, SSI-4. As a compound with an unconfirmed toxicological profile, this compound must be treated as a potent cytotoxic and mutagenic agent.[1][2] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and the environment.
A thorough risk assessment is a crucial first step before any experiment involving new chemicals.[3] This involves reviewing all available information, such as Safety Data Sheets (SDS) for similar compounds, to understand potential hazards.[3][4]
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its likely formulation in Dimethyl Sulfoxide (DMSO), a solvent known to enhance skin absorption, a comprehensive PPE strategy is required.[5][6][7] Contaminants dissolved in DMSO can be quickly absorbed into the body.[5]
Table 1: Required PPE for Handling this compound
| Task | Solid (Powder) this compound | This compound in DMSO Solution |
| Primary Gloves | 2 pairs of chemotherapy-tested nitrile gloves | 2 pairs of chemotherapy-tested nitrile gloves |
| Gown | Disposable, solid-front barrier gown | Disposable, solid-front barrier gown |
| Eye/Face Protection | Safety goggles and face shield | Safety goggles and face shield |
| Respiratory Protection | N95 or higher-rated respirator | Not required if handled in a certified chemical fume hood |
| Additional | Shoe covers | Armlets |
Note: Always wear two pairs of chemotherapy-rated gloves.[8] Regularly inspect gloves for any signs of degradation or puncture.[7]
Operational Plan: Handling and Experimental Workflow
All procedures involving this compound, especially the handling of its powder form, must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][5]
Experimental Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Detailed Protocol for Reconstitution of Solid this compound:
-
Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Line the work surface with an absorbent, plastic-backed pad.[9]
-
Don PPE: Put on all required PPE as specified in Table 1.
-
Weighing: Tare a suitable container on a calibrated balance inside the fume hood. Carefully weigh the required amount of this compound powder, minimizing the creation of dust.
-
Solubilization: Add the appropriate volume of DMSO to the container with the this compound powder.[10] Cap the container securely and vortex until the solid is completely dissolved.
-
Storage: Store the stock solution in a clearly labeled, sealed container.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.[9][11] It is illegal to dispose of cytotoxic waste in the regular trash or down the drain.[11]
Table 2: this compound Waste Disposal Procedures
| Waste Type | Container | Disposal Protocol |
| Solid Waste | Yellow "Trace" chemotherapy waste container | Includes contaminated gloves, gowns, pipette tips, and labware.[9] |
| Liquid Waste | Black RCRA hazardous waste container | Includes unused or expired this compound solutions.[9] Do not mix with other chemical waste streams.[11] |
| Sharps | Red sharps container (if drug is fully dispensed) or black RCRA container (if residual drug remains) | Needles and syringes must be disposed of in a puncture-resistant container.[9][12] |
Waste Segregation Logic
Caption: Decision tree for the proper segregation of this compound waste streams.
Emergency Procedures: Spills and Exposure
Prompt action is critical in the event of a spill or personal exposure.
Spill Cleanup:
-
Evacuate and Secure: Immediately alert others and restrict access to the spill area.[11]
-
Don PPE: Wear appropriate PPE, including respiratory protection, before cleaning the spill.[13]
-
Containment: For liquid spills, use an absorbent material. For solid spills, carefully scoop the material to avoid creating dust.[11]
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.[9][13]
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[11][13]
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[1]
-
Inhalation: Move to fresh air immediately.[1]
In all cases of personal exposure, seek immediate medical attention. [1]
References
- 1. twu.edu [twu.edu]
- 2. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 5. nbinno.com [nbinno.com]
- 6. unil.ch [unil.ch]
- 7. greenfield.com [greenfield.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.uri.edu [web.uri.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. benchchem.com [benchchem.com]
- 12. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
